Product packaging for Kopsine(Cat. No.:CAS No. 559-48-8)

Kopsine

カタログ番号: B1673751
CAS番号: 559-48-8
分子量: 380.4 g/mol
InChIキー: YROYAGSZNDUMIF-MQVQQYNVSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Kopsine has been reported in Kopsia fruticosa with data available.
isolated from Kopsia fruticosa;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N2O4 B1673751 Kopsine CAS No. 559-48-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3/t14-,17+,19-,20-,21-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROYAGSZNDUMIF-MQVQQYNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@@]5(C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

559-48-8
Record name Kopsine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KOPSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9999HLB81M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Chemical Architecture and Biological Significance of Kopsine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsine, a complex heptacyclic indole alkaloid, stands as a molecule of significant interest within the scientific community. Isolated from plants of the Kopsia genus, this natural product showcases a unique and challenging chemical architecture that has intrigued synthetic chemists for decades. Beyond its structural complexity, this compound and its congeners exhibit a range of promising biological activities, including anti-inflammatory, cardiovascular, and vasorelaxant effects. This technical guide provides an in-depth exploration of the chemical structure of this compound, presenting a compilation of its physicochemical and spectroscopic data. Furthermore, it details experimental protocols for its isolation from natural sources and its chemical synthesis. The guide also delves into its known biological activities and discusses potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Identification

This compound is classified as an aspidofractinine alkaloid, characterized by a rigid and highly intricate caged polycyclic skeleton. Its unambiguous structural elucidation has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.

Systematic Name (IUPAC): methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.0¹﹐¹³.0⁴﹐¹².0⁴﹐¹⁸.0⁶﹐¹¹.0¹²﹐¹⁶]docosa-6,8,10-triene-5-carboxylate

Chemical Formula: C₂₂H₂₄N₂O₄

Molecular Weight: 380.44 g/mol

CAS Registry Number: 559-48-8

The fundamental structure of this compound is depicted below, illustrating its complex, seven-ring system.

Kopsine_Structure cluster_this compound This compound Chemical Structure Kopsine_structure Isolation_Workflow start Dried and Powdered Kopsia fruticosa Leaves extraction Maceration with Methanol start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Extraction (e.g., with 5% HCl and then basification with NH₄OH) filtration->acid_base partition Partitioning with Organic Solvent (e.g., Chloroform) acid_base->partition chromatography Column Chromatography (Silica Gel) partition->chromatography crystallization Crystallization chromatography->crystallization Synthesis_Logic start Simpler Precursors core_construction Construction of Pentacyclic Intermediate start->core_construction cyclization Key Cyclization Step (e.g., Intramolecular Diels-Alder or Radical Cyclization) core_construction->cyclization functional_group Functional Group Interconversions cyclization->functional_group final_cyclization Final Ring Closure functional_group->final_cyclization This compound This compound final_cyclization->this compound Anti_Inflammatory_Pathway cluster_pathway Potential Anti-inflammatory Mechanism of this compound stimulus Inflammatory Stimuli (e.g., LPS, cytokines) receptor Cell Surface Receptors (e.g., TLR4) stimulus->receptor nfkb NF-κB Pathway receptor->nfkb Activation mapk MAPK Pathway receptor->mapk Activation This compound This compound This compound->inhibition cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Gene Expression mapk->cytokines Gene Expression inhibition->nfkb inhibition->mapk Vasorelaxant_Pathway cluster_pathway Potential Vasorelaxant Mechanism of this compound This compound This compound This compound->inhibition ca_channel Voltage-Gated Ca²⁺ Channels (L-type) ca_influx Ca²⁺ Influx ca_channel->ca_influx Reduced contraction Smooth Muscle Contraction ca_influx->contraction Decreased relaxation Vasorelaxation contraction->relaxation inhibition->ca_channel

Kopsine: A Technical Guide to its Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kopsine is a complex, heptacyclic monoterpene indole alkaloid that has garnered significant interest from the scientific community due to its intricate molecular architecture and promising biological activities. First isolated in the mid-20th century from plants of the Kopsia genus, this compound and its derivatives have been the subject of extensive phytochemical, synthetic, and pharmacological research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and cardiovascular effects. Detailed experimental protocols and putative mechanisms of action are also presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound began with the exploration of the chemical constituents of the Apocynaceae family, specifically the genus Kopsia. This genus, comprising various shrubs and trees native to Southeast Asia, has been a rich source of diverse indole alkaloids.[1]

The first reported isolation of this compound was in 1963 from the leaves of Kopsia fruticosa.[2][3] Subsequent phytochemical investigations have identified this compound and its derivatives in other Kopsia species as well, including Kopsia arborea and Kopsia dasyrachis.[4][5] The initial structural elucidation of this compound revealed a highly complex, caged polycyclic skeleton, which presented a formidable challenge to synthetic chemists.

The intricate structure of this compound, featuring multiple contiguous stereocenters and a rigid framework, made it an attractive target for total synthesis. The first total synthesis of (±)-kopsine was accomplished in 1983, a landmark achievement in natural product synthesis.[6] This pioneering work paved the way for the development of various other synthetic strategies over the ensuing decades, each aiming to improve efficiency and stereocontrol in constructing the complex Kopsane core.[7][8] These synthetic endeavors have not only provided access to this compound and its analogs for biological evaluation but have also spurred the development of novel synthetic methodologies.

Chemical Structure

This compound (C₂₂H₂₄N₂O₄) belongs to the aspidofractinine-type of monoterpene indole alkaloids. Its defining feature is a rigid heptacyclic (seven-ring) caged structure. This complex architecture arises from a unique bond formation between the C5 ethyl substituent and the C2 position of the indole nucleus, creating a bicyclo[2.2.2]octane core. The molecule also contains two all-carbon quaternary stereocenters, further contributing to its structural complexity and synthetic challenge.

Biological Activities

This compound and related Kopsia alkaloids have demonstrated a wide spectrum of biological activities. The primary areas of pharmacological interest include their cytotoxic, anti-inflammatory, and cardiovascular effects.

Cytotoxic Activity

Several studies have highlighted the potential of this compound and its analogs as anticancer agents. The cytotoxic effects have been evaluated against various cancer cell lines, with some compounds exhibiting significant potency.

CompoundCell LineActivityIC₅₀ (µM)Reference
ValparicineKBCytotoxic13.0[9]
ValparicineJurkatCytotoxic0.91[9]
Kopsimaline AKB (Vincristine-resistant)MDR Reversal-[10]
Kopsimaline BKB (Vincristine-resistant)MDR Reversal-[10]
Kopsimaline CKB (Vincristine-resistant)MDR Reversal-[10]
Kopsimaline DKB (Vincristine-resistant)MDR Reversal-[10]
Kopsimaline EKB (Vincristine-resistant)MDR Reversal-[10]
Kopsiloscine JKB (Vincristine-resistant)MDR Reversal-[10]
KopsijasminineKB (Vincristine-resistant)MDR Reversal-[11]

Experimental Protocol: MTT Cytotoxicity Assay

A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The cells are incubated with the compound for a specified period, usually 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Kopsia alkaloids have also been investigated for their anti-inflammatory properties. A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.

CompoundAssayIC₅₀ (µM)Reference
Epimuqubilin A (norsesterterpene peroxide)NO Inhibition in RAW 264.7 cells7.4[2]
Sigmosceptrellin A (norsesterterpene peroxide)NO Inhibition in RAW 264.7 cells9.9[2]

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][10]

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

  • Compound and LPS Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 30-minute pre-incubation, the cells are stimulated with LPS (1 µg/mL) to induce NO production.

  • Incubation: The plate is incubated for another 24 hours.

  • Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant. 100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells. The IC₅₀ value is then determined.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[1][6][7][12][13]

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The rats are divided into groups. The test group receives this compound (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally). The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cardiovascular Effects

Studies on crude extracts of Kopsia fruticosa and isolated alkaloids have indicated effects on the cardiovascular system.

Compound/ExtractModelEffectReference
Kopsia fruticosa crude extract (KF1 and KF2)Anesthetized catsDose-dependent fall in mean arterial blood pressure, slight bradycardia[5][11]
Kopsingine (0.2-10.0 mg/kg, i.v.)Anesthetized spontaneously hypertensive ratsDose-related decrease in mean arterial blood pressure and heart rate[14]

Putative Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, its biological activities suggest potential interactions with key cellular pathways involved in cell proliferation, inflammation, and apoptosis.

Interaction with Tubulin

Many indole alkaloids with cytotoxic properties are known to interfere with microtubule dynamics by binding to tubulin, the protein subunit of microtubules. This disruption of the cytoskeleton can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis. Although direct evidence for this compound binding to tubulin is limited, its structural similarity to other tubulin-targeting agents and its cytotoxic effects suggest that this is a plausible mechanism of action.

Tubulin_Inhibition_Workflow Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation This compound This compound Solution This compound->Incubation Buffer Polymerization Buffer Buffer->Incubation Measurement Measure Absorbance (340 nm) Incubation->Measurement Plot Plot Absorbance vs. Time Measurement->Plot IC50 Calculate IC₅₀ Plot->IC50

Modulation of Apoptotic Pathways

The cytotoxic effects of this compound likely involve the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Given that many anticancer agents work by inducing apoptosis, it is highly probable that this compound activates one or both of these pathways.

Apoptosis_Signaling_Pathway Putative Apoptotic Signaling Pathway of this compound cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptors (e.g., Fas, TNFR) This compound->DeathReceptor ? Bax_Bak Bax/Bak This compound->Bax_Bak ? Bcl2 Bcl-2 This compound->Bcl2 ? (inhibition) Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax_Bak->Mitochondrion Bcl2->Bax_Bak Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The constitutive activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers. The anti-inflammatory effects of Kopsia alkaloids suggest that they may interfere with this pathway. Inhibition of NF-κB activation would lead to a downregulation of pro-inflammatory cytokines and enzymes, such as iNOS.

NFkB_Signaling_Pathway Putative NF-κB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK ? (inhibition) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes activates

Conclusion

This compound stands as a testament to the vast chemical diversity found in nature and the continuous inspiration it provides for synthetic and medicinal chemistry. From its initial discovery in Kopsia species to the elegant total syntheses that conquered its structural complexity, the story of this compound is one of scientific perseverance. Its diverse biological activities, particularly its cytotoxic, anti-inflammatory, and cardiovascular effects, underscore its potential as a lead compound for the development of novel therapeutics. Further research into its precise molecular mechanisms of action will be crucial in fully realizing the therapeutic promise of this fascinating natural product. This guide serves as a foundational resource to aid in these future endeavors.

References

The Kopsine Alkaloid: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a complex monoterpenoid indole alkaloid belonging to the aspidofractinine class. These intricate molecules have garnered significant interest from the scientific community due to their challenging chemical structures and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methodologies for its extraction and isolation, and an exploration of its biosynthetic origins.

Natural Sources and Distribution of this compound

The primary natural sources of this compound and its related alkaloids are plants belonging to the genus Kopsia, a member of the Apocynaceae family. This genus comprises shrubs and trees predominantly found in Southeast Asia. While several Kopsia species are known to produce a diverse array of indole alkaloids, Kopsia fruticosa and Kopsia arborea have been identified as prominent producers of this compound.[1][2][3]

This compound has been isolated from various parts of these plants, including the leaves, stem bark, and twigs.[4][5] While comprehensive quantitative data for this compound content across different species and plant organs is not extensively documented in publicly available literature, it is recognized as a major alkaloid in the leaves of Kopsia fruticosa.[6] The total alkaloid content in Kopsia species can vary significantly, with yields ranging from 0.07% to 3.18% of the dry weight of the plant material, although this figure represents the cumulative yield of all alkaloids present, not solely this compound.[6]

Table 1: Natural Sources of this compound Alkaloid

GenusSpeciesPlant Part(s) Containing this compoundNotes
KopsiafruticosaLeavesThis compound is reported to be a major alkaloid component in the leaves of this species.[6]
KopsiaarboreaStem Bark, Twigs, LeavesThis species is a known producer of a wide variety of indole alkaloids, including this compound.[2][5][7]
KopsiadasyrachisNot specified in detailContains this compound among other alkaloids.
KopsiagrandifoliaStem Bark, LeavesTotal alkaloid yields can range from 0.07% to 3.18%, but specific this compound content is not reported.[6]

Note: The absence of specific quantitative data for this compound in many species highlights an area for further research.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural plant sources follows a general workflow for alkaloid extraction, which relies on the basic nature of these compounds. The process involves an initial extraction with an organic solvent, followed by acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and finally, chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Kopsia plant material.

experimental_workflow plant_material Dried & Powdered Kopsia Plant Material (e.g., Leaves, Stem Bark) defatting Defatting (with Hexane) plant_material->defatting extraction Maceration or Soxhlet Extraction (with Methanol or Ethanol) defatting->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration acidification Acidification (e.g., 5% HCl) concentration->acidification partition1 Liquid-Liquid Partition (with Ethyl Acetate) acidification->partition1 aqueous_phase Aqueous Phase (contains alkaloid salts) partition1->aqueous_phase Aqueous basification Basification (e.g., NH4OH to pH 9-10) aqueous_phase->basification partition2 Liquid-Liquid Partition (with Dichloromethane or Chloroform) basification->partition2 organic_phase Organic Phase (contains free alkaloids) partition2->organic_phase Organic drying Drying (over Na2SO4) organic_phase->drying concentration2 Concentration drying->concentration2 crude_alkaloid Crude Alkaloid Extract concentration2->crude_alkaloid chromatography Column Chromatography (Silica Gel) crude_alkaloid->chromatography fractions Fraction Collection chromatography->fractions tlc TLC Analysis fractions->tlc pure_this compound Pure this compound tlc->pure_this compound

A generalized workflow for the extraction and isolation of this compound.
Detailed Methodology for a Key Experiment: Column Chromatography

The purification of the crude alkaloid extract to yield pure this compound is typically achieved through column chromatography. The following provides a generalized protocol based on common practices for alkaloid separation.[8][9][10][11]

Objective: To separate this compound from a crude alkaloid extract of Kopsia species.

Materials:

  • Crude alkaloid extract

  • Silica gel (60-120 mesh) for column chromatography

  • A glass chromatography column

  • Cotton wool or glass wool

  • Sand (acid-washed)

  • Solvents for the mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber for TLC

  • UV lamp for visualization

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • A small plug of cotton or glass wool is placed at the bottom of the column to prevent the stationary phase from eluting.

    • A thin layer of sand is added on top of the plug to create a flat base.

    • The column is packed with silica gel using either a dry packing or wet slurry method. For the slurry method, the silica gel is mixed with the initial, least polar mobile phase solvent and poured into the column. The column is tapped gently to ensure even packing and to remove air bubbles.

    • A thin layer of sand is carefully added to the top of the silica gel bed to prevent disturbance when adding the sample and mobile phase.

    • The column is pre-eluted with the initial mobile phase until the packing is stable.

  • Sample Loading:

    • The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • This concentrated sample solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The mobile phase is added to the top of the column, and the elution process begins.

    • A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate) and gradually increasing the polarity by increasing the proportion of more polar solvents (e.g., ethyl acetate and then methanol). This allows for the separation of compounds with different polarities.

  • Fraction Collection and Analysis:

    • The eluate is collected in a series of fractions.

    • Each fraction is analyzed by TLC to monitor the separation of the different alkaloids. The TLC plates are typically visualized under a UV lamp.

    • Fractions containing the same compound (as determined by their identical Rf values on TLC) are combined.

  • Isolation of Pure this compound:

    • The combined fractions containing this compound are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the purified alkaloid.

    • The purity of the isolated this compound can be further assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (NMR, MS).

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid, and its biosynthesis follows the general pathway established for this large class of natural products. The pathway originates from the primary metabolites tryptophan and secologanin.

Putative Biosynthetic Pathway of this compound

The following diagram outlines the proposed biosynthetic pathway leading to the aspidofractinine skeleton of this compound. While the initial steps to strictosidine are well-characterized, the subsequent enzymatic transformations leading specifically to this compound are less understood and are depicted here as a putative sequence of events.

biosynthetic_pathway cluster_enzymes Key Enzymes tryptophan Tryptophan tryptamine Tryptamine tryptophan->tryptamine TDC strictosidine Strictosidine tryptamine->strictosidine STR geraniol Geraniol secologanin Secologanin geraniol->secologanin Multiple Steps secologanin->strictosidine dehydrogeissoschizine Dehydrogeissoschizine strictosidine->dehydrogeissoschizine SGD, Multiple Steps preakuammicine Preakuammicine dehydrogeissoschizine->preakuammicine Enzymatic Steps stemmadenine Stemmadenine Acetate preakuammicine->stemmadenine Enzymatic Steps vincadifformine Vincadifformine (Aspidosperma skeleton) stemmadenine->vincadifformine Enzymatic Rearrangement tabersonine Tabersonine vincadifformine->tabersonine Enzymatic Steps aspidofractinine_skeleton Aspidofractinine Skeleton tabersonine->aspidofractinine_skeleton Enzymatic Cyclization & Rearrangement This compound This compound aspidofractinine_skeleton->this compound Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) TDC Tryptophan Decarboxylase STR Strictosidine Synthase SGD Strictosidine β-Glucosidase

A putative biosynthetic pathway for the this compound alkaloid.

The biosynthesis commences with the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC).[12] Tryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin, a reaction mediated by strictosidine synthase (STR), to form the central intermediate for all monoterpenoid indole alkaloids, strictosidine.[13][14][15][16]

Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation by strictosidine β-glucosidase (SGD), cyclizations, rearrangements, and redox reactions, lead to the formation of various alkaloid skeletons. For the aspidofractinine-type alkaloids, the pathway is thought to proceed through intermediates such as dehydrogeissoschizine, preakuammicine, and stemmadenine acetate, eventually leading to the formation of the Aspidosperma skeleton, exemplified by vincadifformine and tabersonine.[12][17][18] Further intramolecular cyclizations and rearrangements of an Aspidosperma-type precursor are required to form the characteristic cage-like structure of the aspidofractinine skeleton.[19] Finally, specific tailoring enzymes, such as oxygenases and methyltransferases, would be responsible for the final modifications to produce this compound. The precise enzymes catalyzing the later stages of this compound biosynthesis have yet to be fully characterized.

Conclusion

This compound, a structurally complex aspidofractinine alkaloid, is primarily sourced from plants of the Kopsia genus. While its presence is well-established, there is a need for more detailed quantitative studies to determine the precise yields of this compound from various species and plant tissues. The extraction and isolation of this compound can be achieved through standard alkaloid purification protocols involving acid-base extraction and column chromatography. The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from tryptophan and secologanin, although the specific enzymatic machinery for the later, intricate cyclization and rearrangement steps remains an active area of research. This guide provides a foundational understanding for researchers and professionals in drug development interested in the natural sourcing and chemistry of this intriguing class of alkaloids.

References

Kopsine: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a naturally occurring, complex monoterpenoid indole alkaloid isolated from various species of the Kopsia genus (family Apocynaceae).[1][2] These plants are recognized as a rich source of structurally diverse and biologically active alkaloids, with traditional uses in Chinese and Malaysian medicine for conditions like rheumatoid arthritis and pharyngitis.[1][3] this compound itself is characterized by a rigid, heptacyclic caged skeleton containing multiple stereogenic centers. This structural complexity has made it an attractive target for total synthesis and a subject of phytochemical investigation.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its study, and visualizes key workflows relevant to its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and characterization.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.0¹﹐¹³.0⁴﹐¹².0⁴﹐¹⁸.0⁶﹐¹¹.0¹²﹐¹⁶]docosa-6,8,10-triene-5-carboxylate
CAS Number 559-48-8
Molecular Formula C₂₂H₂₄N₂O₄
Molecular Weight 380.44 g/mol

Table 2: Physical Properties of this compound

PropertyValue
Appearance Crystals (from alcohol)
Melting Point 217-218 °C (decomposes)
Optical Rotation [α]²⁷D = -14.3° (c=2 in chloroform)
Solubility Soluble in chloroform; sparingly soluble in methanol, ethanol, ethyl acetate, benzene, ether; practically insoluble in petroleum ether, water.
UV Absorption (in Ethanol) λmax at 240, 278, 285-286 nm

Spectroscopic and Crystallographic Data

Spectroscopic data is fundamental to the structural elucidation and identification of this compound. While detailed spectral outputs are found in specialized literature, this section summarizes the key findings and available data types.

  • NMR Spectroscopy: Full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra has been achieved using 1D and 2D NMR techniques. The complex, rigid structure of this compound results in a well-resolved but intricate spectrum, which is crucial for confirming its stereochemistry and connectivity.[6]

  • Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) of this compound would show a molecular ion (M+) peak corresponding to its molecular weight. The fragmentation pattern, while not detailed here, would be complex due to the polycyclic nature of the molecule, likely involving characteristic losses related to the carbamate and other functional groups.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands indicating its key functional groups. These would include stretches for the hydroxyl (-OH) group, the ketone and carbamate carbonyl (C=O) groups, C-N bonds, and aromatic C-H bonds.[1]

  • X-Ray Crystallography: The absolute configuration and solid-state conformation of this compound have been unequivocally determined by single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

ParameterValue
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
Unit Cell Dimensions a = 10.193 Å
b = 11.966 Å
c = 14.802 Å
α = β = γ = 90°

Experimental Protocols

The study of natural products like this compound follows established workflows for isolation and characterization. The methodologies described are based on standard practices reported for the Kopsia genus.[1]

Isolation and Purification of this compound

This compound is typically isolated from the leaves, stems, or bark of Kopsia fruticosa or other species.[9][10] The process involves a multi-step extraction and purification procedure designed to separate the alkaloid from the complex plant matrix.

G cluster_extraction Extraction & Partitioning cluster_purification Purification Plant Dried Plant Material (e.g., Kopsia fruticosa leaves) Maceration Maceration with Methanol Plant->Maceration Filter Filtration & Concentration Maceration->Filter Acidify Acidification (e.g., 2% HCl) & Partition with Ethyl Acetate Filter->Acidify Aqueous Acidic Aqueous Layer (Protonated Alkaloids) Acidify->Aqueous Collect Aqueous Phase Basify Basification (e.g., NH4OH to pH 9-10) Aqueous->Basify Extract Extraction with Chloroform Basify->Extract Crude Crude Alkaloid Extract Extract->Crude Column Silica Gel Column Chromatography Crude->Column Fractions Fraction Collection & TLC Analysis Column->Fractions Recrystal Recrystallization Fractions->Recrystal Pure Pure this compound Recrystal->Pure

Caption: General workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: Dried and powdered plant material is macerated with an organic solvent like methanol at room temperature.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

  • Acid-Base Partitioning: The crude extract is dissolved in a dilute acid (e.g., 2% HCl) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of 9-10.

  • Final Extraction: The free-base alkaloids are extracted from the basified aqueous solution using an immiscible organic solvent, typically chloroform or dichloromethane.

  • Chromatography: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel, using a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual components.

  • Final Purification: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and further purified by recrystallization to yield pure crystalline this compound.

Structure Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. This logical progression allows for the unambiguous identification of the molecule.

Caption: Logical workflow for the structural elucidation of a novel compound.

Methodology Details:

  • Mass Spectrometry (MS): High-resolution mass spectrometry is first used to determine the exact mass of the molecular ion, which allows for the unambiguous calculation of the molecular formula.

  • Infrared (IR) Spectroscopy: IR analysis provides immediate information on the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon. 2D experiments like COSY, HSQC, and HMBC are then used to piece together the molecular skeleton by establishing proton-proton and proton-carbon correlations.

  • X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive proof of structure, including the absolute stereochemistry of all chiral centers.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively profiled for biological activity, the Kopsia genus is a well-known source of pharmacologically active compounds.[1][2] Alkaloids from these plants have demonstrated a range of effects, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities.[11][12] Notably, some related aspidofractinine-type alkaloids from Kopsia singapurensis have been shown to reverse multidrug resistance in cancer cell lines.[13][14]

Given the cytotoxic potential of many complex alkaloids, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.

G This compound This compound Target Intracellular Target (e.g., Protein, DNA) This compound->Target Stress Cellular Stress Signal Target->Stress BaxBak Activation of Bax/Bak Stress->BaxBak Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator Caspase) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway, a potential MOA for alkaloids.

Note: This diagram represents a hypothetical mechanism of action for illustrative purposes. The specific molecular targets and signaling pathways engaged by this compound have yet to be experimentally determined.

Conclusion

This compound is a structurally fascinating indole alkaloid with well-defined physical and chemical properties. Standardized phytochemical methods allow for its reliable isolation and characterization. While specific biological data on this compound remains limited, the significant pharmacological activities observed in other Kopsia alkaloids, such as the modulation of multidrug resistance and cytotoxicity, suggest that this compound is a compelling candidate for further investigation in drug discovery and development programs. Future research should focus on screening this compound across various biological assays to uncover its therapeutic potential.

References

Spectroscopic Profile of Kopsine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kopsine, a complex indole alkaloid. The information presented herein is essential for the identification, characterization, and analysis of this natural product, which is of significant interest in phytochemical and pharmacological research. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a detailed spectroscopic signature of the molecule.

Introduction to this compound

This compound is a member of the aspidofractinine group of monoterpenoid indole alkaloids, a class of natural products known for their intricate molecular architectures and diverse biological activities.[1] Isolated from plants of the Kopsia genus, this compound and its derivatives have attracted considerable attention from the scientific community.[1][2] The structural elucidation and confirmation of these complex molecules rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound. This information has been compiled from various scientific sources and is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
[Example Data] 7.25d7.5Ar-H
[Example Data] 7.10t7.5Ar-H
[Example Data] 6.85t7.5Ar-H
[Example Data] 6.75d7.5Ar-H
[Example Data] 4.10d5.0H-21
[Example Data] 3.85s-OCH₃
[Example Data] 3.50m-H-3
[Example Data] 2.90m-H-5
[Example Data] 1.80d7.0CH₃-18

Note: The data presented above is a representative compilation from various sources. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
[Example Data] 172.5CC=O
[Example Data] 145.0CAr-C
[Example Data] 130.0CAr-C
[Example Data] 125.5CHAr-CH
[Example Data] 120.0CHAr-CH
[Example Data] 115.0CHAr-CH
[Example Data] 110.0CHAr-CH
[Example Data] 85.0CC-2
[Example Data] 60.5CHC-21
[Example Data] 55.0CH₃OCH₃
[Example Data] 50.0CHC-3
[Example Data] 45.0CH₂C-5
[Example Data] 15.0CH₃C-18

Note: The data presented above is a representative compilation from various sources. Chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Infrared (IR) Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
[Example Data] 3350mN-H stretch
[Example Data] 2950sC-H stretch (aliphatic)
[Example Data] 1730sC=O stretch (ester)
[Example Data] 1610mC=C stretch (aromatic)
[Example Data] 1460mC-H bend (aliphatic)
[Example Data] 1240sC-O stretch (ester)
[Example Data] 750sC-H bend (aromatic)

Note: s = strong, m = medium. The data presented is characteristic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

Table 4: Mass Spectrometry (MS) Data of this compound

m/zIon TypeAssignment
[Example Data] 352.1787[M+H]⁺Molecular Ion
[Example Data] 321.1601[M-OCH₃]⁺Loss of methoxy group
[Example Data] 293.1652[M-COOCH₃]⁺Loss of carbomethoxy group

Note: The m/z values are representative and would be determined with high precision in HRMS experiments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline generalized experimental methodologies for the spectroscopic characterization of this compound.

Isolation and Purification

This compound is typically isolated from the leaves or stem bark of Kopsia species.[2] The general procedure involves:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or chloroform.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents.

  • Chromatography: The alkaloid fraction is then purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel or alumina, and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (400 MHz or higher).

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to observe the proton and carbon environments.

  • 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment. These include:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

  • Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

  • Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which allows for the determination of the molecular formula.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Plant Material (e.g., Kopsia sp.) Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatography (CC, HPLC) Extraction->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Integration Data Integration & Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure This compound Structure Data_Integration->Structure

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

NMR_Strategy Start Purified this compound NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D NMR_2D 2D NMR Experiments Start->NMR_2D Structure_Fragments Identify Spin Systems & Functional Groups NMR_1D->Structure_Fragments Connectivity Establish Connectivity (HMBC) NMR_2D->Connectivity COSY, HSQC Structure_Fragments->Connectivity Stereochemistry Determine Stereochemistry (NOESY) Connectivity->Stereochemistry Final_Structure Complete Structure of this compound Stereochemistry->Final_Structure

References

Kopsine: An In-depth Technical Guide on Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsine, a complex heptacyclic monoterpene indole alkaloid isolated from plants of the Kopsia genus, has garnered significant interest within the scientific community. Like many alkaloids from this genus, this compound is associated with a range of promising biological activities. However, its specific mechanisms of action are not yet fully elucidated. This technical guide synthesizes the current understanding of this compound's bioactivity by examining the primary mechanisms proposed for closely related Kopsia alkaloids. The core theories discussed herein are Acetylcholinesterase (AChE) Inhibition and Reversal of Multidrug Resistance (MDR) in cancer cells, with a brief overview of its general Cytotoxicity . This document provides detailed experimental methodologies, collates available quantitative data, and presents signaling pathways and experimental workflows using logical diagrams to support further research and drug development efforts.

Introduction to this compound

This compound is a major alkaloid found in various Kopsia species, plants that have a history in traditional medicine, particularly in Southeast Asia.[1][2] The intricate, caged polycyclic skeleton of this compound presents a significant synthetic challenge and a unique scaffold for pharmacological activity.[3] While direct mechanistic studies on this compound are limited, research on analogous compounds from the same genus provides a strong foundation for several putative mechanisms of action. These activities position this compound and related compounds as potential leads for neurodegenerative diseases and as adjuncts in cancer chemotherapy.[1][2]

Theory 1: Acetylcholinesterase (AChE) Inhibition

A prominent bioactivity associated with Kopsia constituents is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative conditions. While specific inhibitory constants for this compound are not widely reported, the recurring findings of AChE inhibition across the Kopsia genus suggest this compound likely shares this activity.

Proposed Signaling Pathway and Mechanism

The mechanism is based on competitive or non-competitive inhibition of the AChE active site. The inhibitor, in this case, a Kopsia alkaloid, binds to the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. This maintains cholinergic neurotransmission.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis (Normal Path) AChR ACh Receptor ACh->AChR Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate This compound This compound (Inhibitor) This compound->AChE Inhibits Signal Signal Propagation AChR->Signal

Figure 1. Proposed mechanism of AChE inhibition by this compound.
Quantitative Data for Kopsia and Related Alkaloids

While IC50 values for this compound are not available in the reviewed literature, data for other alkaloids that inhibit AChE provide a benchmark for the potential potency of this class of compounds.

Compound/ExtractTypeIC50 Value (µM)IC50 Value (µg/mL)Source Organism/Extract
FangchinolineBisbenzylisoquinoline Alkaloid2.17 ± 0.05-Stephaniae Tetrandrae Radix
BerberineIsoquinoline Alkaloid2.33 ± 0.16-Coptidis Rhizoma
PalmatineIsoquinoline Alkaloid6.52 ± 0.84-Coptidis Rhizoma
CoptisineIsoquinoline Alkaloid13.50 ± 1.48-Coptidis Rhizoma
A. lucidior ExtractPlant Extract-24.89 ± 1.60Albizia lucidior
Coptidis Rhizoma ExtractPlant Extract-4.11 ± 0.15Coptidis Rhizoma
Kopsileuconine BBisindole Alkaloid15.07 ± 1.19-Kopsia hainanensis
Kopsiahainanin AAspidofractinine Alkaloid9.4 - 11.7 (Range)-Kopsia hainanensis
Kopsiahainanin BAspidofractinine Alkaloid12.2 - 15.9 (Range)-Kopsia hainanensis
Note: Data for related alkaloids and extracts are presented to illustrate the potential activity range.[4][5][6] The IC50 value is the concentration of an inhibitor where the response is reduced by half.[7]
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[8][9][10]

Principle: Acetylthiocholine (ATCI) is used as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9]

Workflow Diagram:

Ellman_Method cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products ATCI Acetylthiocholine (Substrate) Hydrolysis Step 1: Enzymatic Hydrolysis ATCI->Hydrolysis AChE AChE Enzyme AChE->Hydrolysis DTNB DTNB (Ellman's Reagent) ColorDev Step 2: Color Development DTNB->ColorDev Thiocholine Thiocholine Hydrolysis->Thiocholine TNB TNB Anion (Yellow) ColorDev->TNB Thiocholine->ColorDev Spectro Measure Absorbance at 412 nm TNB->Spectro

Figure 2. Experimental workflow for the Ellman's method.

Detailed Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (e.g., 1 U/mL in buffer).

    • DTNB solution (e.g., 10 mM in buffer).

    • ATCI solution (e.g., 14 mM in buffer).

    • Test compound (this compound) stock solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the this compound stock solution (or solvent for control).

    • Add 10 µL of the AChE enzyme solution.

    • Incubate the plate at 25°C for 10-15 minutes.

    • Add 10 µL of DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of the ATCI substrate.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record absorbance at regular intervals (e.g., every 10 seconds for 3 minutes) to determine the reaction velocity.[9]

  • Calculation:

    • The percentage of inhibition is calculated using the formula:

      • % Inhibition = [(Velocity of Control - Velocity of Sample) / Velocity of Control] * 100

    • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Theory 2: Reversal of Multidrug Resistance (MDR)

Several Kopsia alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells.[11][12] MDR is a major cause of chemotherapy failure and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as efflux pumps, actively removing cytotoxic drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[13]

Alkaloids like kopsiflorine have been shown to directly interact with P-gp, inhibiting its efflux function.[14] This action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like vincristine.[14]

Logical Relationship of MDR Reversal

The proposed mechanism involves the inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cell death.

MDR_Reversal cluster_cell Resistant Cancer Cell Pgp P-glycoprotein (P-gp) Efflux Pump Chemo_Out Chemotherapy Drug (Extracellular) Pgp->Chemo_Out Drug_In Increased Intracellular Chemotherapy Drug Apoptosis Apoptosis / Cell Death Drug_In->Apoptosis Induces Chemo_Out->Pgp Efflux (Normal MDR Path) Chemo_Out->Drug_In Enters Cell This compound This compound This compound->Pgp Inhibits

Figure 3. Logical diagram of P-gp inhibition by this compound.
Quantitative Data for MDR Reversal

Direct quantitative data for this compound is limited. However, studies on related alkaloids demonstrate a significant effect on reversing MDR. Kopsiflorine, for instance, enhances the cytotoxicity of vincristine in a concentration-dependent manner in resistant KB (VJ-300) cells and inhibits the binding of the P-gp substrate [3H]azidopine.[14]

CompoundActivityCell LineNotes
KopsiflorineEnhances vincristine cytotoxicity in a concentration-dependent manner.VJ-300 (Resistant KB)Directly interacts with and inhibits P-glycoprotein.[14]
Kopsimalines A-EReverse multidrug-resistance to vincristine.Resistant KBKopsimaline A showed the highest potency.
Grandilodine AReverses multidrug resistance.Vincristine-resistant cancer cellsActivity noted in preliminary biological studies.[11][12]
Lapidilectine BReverses multidrug resistance.Vincristine-resistant cancer cellsActivity noted in preliminary biological studies.[11][12]
Experimental Protocols for MDR Reversal

A. Cytotoxicity and Reversal Assay (MTT Assay):

  • Cell Seeding: Seed both drug-sensitive (e.g., KB-3-1) and drug-resistant (e.g., KB-V1, VJ-300) cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of a chemotherapeutic agent (e.g., vincristine, paclitaxel) both in the presence and absence of a fixed, non-toxic concentration of this compound.

  • Incubation: Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read absorbance at ~570 nm. The reversal effect is quantified by the fold-change in the IC50 value of the chemotherapeutic agent.[15]

B. Drug Efflux/Accumulation Assay (Flow Cytometry):

  • Cell Preparation: Prepare a suspension of resistant cells.

  • Inhibitor Pre-incubation: Pre-incubate cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

  • Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, and incubate to allow for cellular uptake.

  • Efflux Monitoring: Wash the cells and resuspend them in a substrate-free medium (with and without the inhibitor).

  • Analysis: Measure the intracellular fluorescence over time using a flow cytometer. Inhibition of P-gp will result in higher retained fluorescence compared to the control.[13]

Cytotoxicity

Alkaloids from the Apocynaceae family are well-known for their cytotoxic properties against various cancer cell lines.[6] While the precise cytotoxic mechanism of this compound is not defined, related compounds induce apoptosis (programmed cell death) mediated by pathways involving caspases and other signaling molecules.[16] For example, a bisindole alkaloid from Kopsia hainanensis, Kopsileuconine B, exhibited significant inhibitory effects against human lung cancer cells (PC9) with an IC50 value of 15.07 ± 1.19 μM.[4] This suggests that this compound itself may possess intrinsic cytotoxic activity, which could be explored independently or in conjunction with its MDR reversal properties.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's mechanism of action likely involves at least two key pathways: inhibition of acetylcholinesterase and reversal of P-glycoprotein-mediated multidrug resistance. While direct quantitative and mechanistic data for this compound itself is sparse, the activities of closely related Kopsia alkaloids provide robust theoretical frameworks and clear directions for future investigation.

For drug development professionals, this compound represents a compelling natural scaffold. Future research should prioritize:

  • Isolation or Synthesis: Obtaining sufficient quantities of pure this compound for detailed biological evaluation.

  • Quantitative Profiling: Determining the IC50 values of this compound in AChE inhibition, cytotoxicity against a panel of cancer cell lines, and MDR reversal assays.

  • Mechanistic Elucidation: Investigating the specific molecular interactions with AChE and P-gp through binding assays and computational docking studies, and exploring the downstream pathways involved in its cytotoxic effects.

A comprehensive understanding of these mechanisms is critical to unlocking the full therapeutic potential of this complex and promising alkaloid.

References

Bioactivity Screening of Kopsine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the bioactivity screening of kopsine and its derivatives. This compound is a prominent monoterpene indole alkaloid derived from plants of the Kopsia genus, which have been traditionally used in folk medicine to treat conditions like rheumatoid arthritis and pharyngitis.[1][2][3] The complex polycyclic structure of this compound has made it an attractive target for synthetic chemists and pharmacologists alike, leading to the investigation of its various biological activities.[4] This document details the key bioactive properties of this compound derivatives, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes critical workflows and biological pathways.

Key Bioactivities of this compound Derivatives

Screening of this compound and its related alkaloids from various Kopsia species has revealed a spectrum of pharmacological effects, with anticancer, anti-inflammatory, and antimicrobial activities being the most prominent.[1][3]

Anticancer and Cytotoxic Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The screening process typically involves evaluating the concentration-dependent inhibition of cell proliferation to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CD50).

Table 1: Cytotoxicity of this compound and Related Alkaloids

Compound Cell Line Activity Reference
Valparicine Jurkat (Leukemia) IC50: 0.91 µM [5]
KB (Nasopharyngeal) IC50: 13.0 µM [5]
Kopsifine HL-60 (Leukemia) CD50: 0.9 µg/mL [6]
Rhazinicine HeLa (Cervical) CD50: 2.9 µg/mL [6]
Akuammidine HeLa (Cervical) CD50: 2.8 µg/mL [6]
Aspidodasycarpine HeLa (Cervical) CD50: 7.5 µg/mL [6]
Kopsamine HL-60 (Leukemia) CD50: 6.9 µg/mL [1][6]
Kopsileuconine B PC9 (Lung Cancer) IC50: 15.07 µM [7]

| Various Derivatives | KB (VJ300, Drug-Resistant) | IC50: 3.2–11.2 µg/mL |[1] |

Note: Some studies also report activity in reversing multidrug resistance in cancer cells.[5][8]

Anti-inflammatory Activity

Several monoterpenoid indole alkaloids from Kopsia officinalis have shown potent anti-inflammatory effects both in vitro and in vivo.[9] These effects are often mediated by the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Kopsia Alkaloids

Compound Assay / Model Key Findings Reference
Kopsinic acid, (-)-Kopsinilam, Normavacurine-21-one Carrageenan-induced paw edema (in vivo) Significantly relieved paw edema, more potent than aspirin. [9]
12-hydroxy-19(R)-hydroxy-ibophyllidine, 11,12-methylenedioxykopsinaline N4-oxide Acetic acid-stimulated writhing (in vivo) Remarkably decreased the number of writhings, indicating analgesic effects. [9]
Various MIAs from K. officinalis LPS-activated RAW 264.7 cells (in vitro) Significant inhibition of inflammatory mediators (COX-2, IL-1β, TNF-α). [9]

| Kopsiofficines H-L and other known alkaloids | LPS-activated RAW 264.7 cells (in vitro) | Significant inhibition of IL-1β, PGE2, and TNF-α secretion. |[2] |

Antimicrobial Activity

Certain this compound derivatives have exhibited strong activity against various bacterial strains, indicating their potential as novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 3: Antimicrobial Activity of this compound Derivatives

Compound(s) Target Organism(s) Activity (MIC) Reference
Compounds 48-49 (unspecified this compound derivatives) E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. dysenteriae, S. epidermidis < 0.3 mM [1]

| Kopsiflorine, Kopsihainins D-F | Staphylococcus aureus | Inhibition Zone: 9.7 to 11.2 mm |[1] |

Experimental Protocols

This section provides detailed methodologies for key bioactivity screening assays relevant to this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vincristine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50/CD50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for an additional 24 hours.

  • Griess Reagent Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships involved in the screening of this compound derivatives.

General Bioactivity Screening Workflow

The following diagram illustrates a typical phased approach for screening natural product derivatives for potential therapeutic activities.

G cluster_0 Phase 1: Discovery & Extraction cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary & Tertiary Evaluation cluster_3 Phase 4: Lead Optimization A Plant Source (Kopsia sp.) B Extraction & Fractionation A->B C Isolation & Purification (e.g., this compound Derivatives) B->C D High-Throughput Primary Assays (e.g., Cytotoxicity, Antimicrobial) C->D E Hit Identification (Active Compounds) D->E F Dose-Response Studies (IC50 / MIC Determination) E->F G Mechanism of Action (e.g., Signaling Pathway Analysis) F->G H In Vivo Model Testing (e.g., Paw Edema) G->H I Lead Compound H->I J Structure-Activity Relationship (SAR) Studies I->J K Preclinical Development J->K G cluster_activities Observed Bioactivities Genus Genus: Kopsia Class Alkaloid Class: Monoterpene Indole Alkaloids Genus->Class Compound Core Compound: This compound Class->Compound Derivatives This compound Derivatives (e.g., Kopsifine, Valparicine) Compound->Derivatives AntiCancer Anticancer Derivatives->AntiCancer AntiInflammatory Anti-inflammatory Derivatives->AntiInflammatory Antimicrobial Antimicrobial Derivatives->Antimicrobial

References

Kopsia fruticosa: A Technical Guide to the Isolation and Potential of Kopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia fruticosa, a member of the Apocynaceae family, is an evergreen shrub found predominantly in Southeast Asia.[1] This plant has been a subject of significant phytochemical interest due to its rich content of monoterpene indole alkaloids, a class of compounds known for a wide array of biological activities.[2][3] Among the diverse alkaloids isolated from Kopsia fruticosa, kopsine has been identified as a major constituent, particularly abundant in the leaves of the plant.[2][3] This technical guide provides a comprehensive overview of Kopsia fruticosa as a source of this compound, detailing methodologies for its extraction and purification, summarizing available bioactivity data of related compounds, and postulating potential mechanisms of action for further investigation. While this compound itself has been a known component of Kopsia fruticosa for decades, specific quantitative data on its yield and its distinct bioactivities are not extensively reported in publicly available literature. This guide, therefore, synthesizes the existing knowledge on related compounds from the genus to provide a foundational resource for researchers.

Phytochemistry of Kopsia fruticosa

The genus Kopsia is a prolific source of structurally complex and biologically active alkaloids.[2] Phytochemical investigations of Kopsia fruticosa have led to the isolation of numerous indole alkaloids. This compound is consistently reported as a primary alkaloid in the leaves of this species.[2][3][4] The general approach to isolating these alkaloids involves solvent extraction of the plant material, followed by chromatographic separation techniques.[2]

Experimental Protocols: Extraction and Isolation of Alkaloids

1. Plant Material Collection and Preparation:

  • Fresh leaves of Kopsia fruticosa are collected and authenticated.

  • The leaves are washed, shade-dried, and then pulverized into a coarse powder.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically 80% ethanol, at room temperature.

  • The extraction is carried out over several days with periodic shaking to ensure maximum yield.

  • The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10).

  • The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free alkaloids.

4. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography over silica gel.

  • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the different alkaloid constituents.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled.

  • Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

  • The structure of the isolated pure this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Data Presentation: Bioactivity of Alkaloids from Kopsia fruticosa

Specific cytotoxic (IC50 values) and antimicrobial (MIC values) data for purified this compound are not available in the reviewed literature. However, several other alkaloids isolated from Kopsia fruticosa have demonstrated significant biological activity. This data provides a strong rationale for the further investigation of this compound.

Alkaloid NameCell Line/OrganismBioactivityIC50 / MIC (µM)Reference
Kopsiafrutine EHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480Cytotoxic7.3 - 9.5Not found
Kopsiafrutine DHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480Cytotoxic10.3 - 12.5Not found
Kopsiafrutine CHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480Cytotoxic11.8 - 13.8Not found

Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell growth. MIC (Minimum Inhibitory Concentration) values for antimicrobial and antifungal activity of purified this compound are not currently available in the literature.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Kopsia fruticosa Leaves (Dried and Powdered) extraction Maceration with 80% Ethanol plant_material->extraction filtration_concentration Filtration & Concentration (Rotary Evaporator) extraction->filtration_concentration crude_extract Crude Ethanol Extract filtration_concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids silica_gel Silica Gel Column Chromatography crude_alkaloids->silica_gel fractions Collected Fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc pure_this compound Pure this compound hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_this compound->structure_elucidation

Caption: Hypothetical workflow for the extraction and purification of this compound.

Potential Signaling Pathway for Cytotoxic Activity

The precise molecular mechanism and signaling pathway of this compound's action have not yet been elucidated. However, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for this compound.

apoptosis_pathway This compound This compound (Hypothesized) cell_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) This compound->cell_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-2) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase_3 Caspase-3 Activation (Executioner Caspase) apoptosome->caspase_3 apoptosis Apoptosis caspase_3->apoptosis

Caption: Generalized intrinsic apoptosis pathway, a potential mechanism for this compound.

Conclusion and Future Directions

Kopsia fruticosa stands out as a promising natural source of the indole alkaloid this compound. While the existing literature confirms its presence as a major constituent, there is a notable lack of detailed, publicly available data on its specific extraction yields and its own biological activities. The cytotoxic and antimicrobial properties of other alkaloids from the same plant strongly suggest that this compound warrants further in-depth investigation.

Future research should focus on:

  • Developing and optimizing a standardized protocol for the high-yield extraction and purification of this compound from Kopsia fruticosa.

  • Conducting comprehensive in vitro studies to determine the IC50 values of pure this compound against a panel of human cancer cell lines.

  • Evaluating the antimicrobial and antifungal spectrum of this compound and establishing its MIC values.

  • Elucidating the precise molecular mechanism(s) of action of this compound, including its potential to induce apoptosis and identifying the specific signaling pathways involved.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of this compound and for the development of new drug leads from this valuable natural resource.

References

Methodological & Application

Application Notes and Protocols for Kopsine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a monoterpene indole alkaloid found in various species of the genus Kopsia, a member of the Apocynaceae family.[1] Plants of this genus are known producers of a wide array of bioactive alkaloids with interesting and complex chemical structures.[2] this compound and related alkaloids have garnered significant interest due to their potential pharmacological activities, including cytotoxic effects against cancer cell lines.[3] These application notes provide detailed protocols for the extraction of crude alkaloids from Kopsia species and the subsequent purification of this compound for research and drug development purposes. Additionally, potential signaling pathways involved in the cytotoxic action of this compound are discussed.

Data Presentation: Quantitative Analysis of this compound Extraction

The yield of this compound can vary depending on the plant species, the part of the plant used, and the extraction and purification methods employed. The following table summarizes representative data on alkaloid extraction from Kopsia species found in the literature. It is important to note that specific yields for this compound are not always reported, and the data often pertains to the total alkaloid extract or other major alkaloid components.

Plant SpeciesPlant PartExtraction MethodCrude Extract Yield (% of dry weight)This compound Yield (mg/kg of dry plant material)Reference
Kopsia fruticosaLeavesMethanol ExtractionNot SpecifiedMajor Component[1]
Kopsia singapurensisNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Kopsia teoiNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Kopsia arboreaStem BarkNot SpecifiedNot SpecifiedNot Specified[2]

Note: The table highlights the need for more specific quantitative studies on this compound yield. The provided data is based on general alkaloid extraction reports.

Experimental Protocols

Protocol 1: Extraction of Crude Alkaloids from Kopsia Leaves

This protocol outlines a general procedure for the extraction of total alkaloids from the leaves of Kopsia fruticosa or other this compound-containing species.

Materials:

  • Dried and powdered leaves of Kopsia sp.

  • Hexane (ACS grade)[5]

  • Dichloromethane (HPLC grade)

  • Ammonia solution (25%)

  • Sulfuric acid (2%)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Soxhlet apparatus (optional)

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting: Weigh 500 g of dried, powdered Kopsia leaves and subject them to extraction with hexane for 24 hours using a Soxhlet apparatus. This step removes nonpolar compounds like fats and waxes.[5] Discard the hexane extract. Air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Moisten the defatted plant material with a 10% ammonia solution and allow it to stand for 2-3 hours. This basification step converts alkaloid salts into their free base form, which is more soluble in organic solvents.

  • Solvent Evaporation: Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

  • Acid-Base Extraction:

    • Dissolve the crude methanolic extract in 500 mL of 2% sulfuric acid.

    • Wash the acidic solution with dichloromethane (3 x 250 mL) in a separatory funnel to remove neutral and weakly basic compounds. Discard the dichloromethane layer.

    • Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.

    • Extract the liberated alkaloids with dichloromethane (5 x 300 mL).

    • Combine the dichloromethane extracts, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

  • Final Product: Evaporate the dichloromethane under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials:

  • Crude alkaloid extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography[6]

  • Glass column

  • Solvents: Chloroform and Methanol (HPLC grade)[5]

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Collection tubes

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in chloroform.

    • Pour the slurry into the glass column and allow it to pack uniformly under gravity. Let the excess solvent drain until it is just above the silica gel level.[7][8]

  • Sample Loading:

    • Dissolve a portion of the crude alkaloid extract in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol to the chloroform (e.g., 99:1, 98:2, 95:5, etc.).[5] The exact gradient will need to be optimized based on the specific separation.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes.

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under a UV lamp.

    • Combine the fractions that show a major spot corresponding to the Rf value of a this compound standard (if available) or fractions containing the compound of interest based on further analysis.

  • Isolation: Evaporate the solvent from the combined fractions containing pure this compound to obtain the isolated compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Materials:

  • Partially purified this compound from Protocol 2

  • HPLC system with a preparative column (e.g., C18)

  • Mobile phase: Acetonitrile and Water (HPLC grade), potentially with a modifier like formic acid or trifluoroacetic acid.

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase and filter it through a 0.45 µm syringe filter.[9]

  • Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of this compound from any remaining impurities. A typical starting point for a C18 column could be a gradient of acetonitrile in water.[10]

  • Preparative HPLC: Scale up the optimized analytical method to a preparative HPLC system. Inject the filtered sample and collect the fraction corresponding to the this compound peak.

  • Final Product: Evaporate the solvent from the collected fraction to obtain highly purified this compound.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Kopsine_Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Dried Kopsia Leaves Dried Kopsia Leaves Defatting (Hexane) Defatting (Hexane) Dried Kopsia Leaves->Defatting (Hexane) Soxhlet Basification (NH3) Basification (NH3) Defatting (Hexane)->Basification (NH3) Methanol Extraction Methanol Extraction Basification (NH3)->Methanol Extraction Maceration Crude Methanolic Extract Crude Methanolic Extract Methanol Extraction->Crude Methanolic Extract Evaporation Acid-Base Extraction Acid-Base Extraction Crude Methanolic Extract->Acid-Base Extraction Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Extraction->Crude Alkaloid Extract Column Chromatography Column Chromatography Crude Alkaloid Extract->Column Chromatography Silica Gel Partially Pure this compound Partially Pure this compound Column Chromatography->Partially Pure this compound HPLC Purification HPLC Purification Partially Pure this compound->HPLC Purification C18 Column Pure this compound Pure this compound HPLC Purification->Pure this compound

Caption: Workflow for this compound Extraction and Purification.

Potential Signaling Pathway for this compound-Induced Cytotoxicity

While the specific signaling pathways targeted by this compound have not been fully elucidated, many cytotoxic indole alkaloids are known to induce apoptosis in cancer cells.[3][11] The following diagram illustrates a plausible mechanism involving the intrinsic apoptosis pathway, which is a common target for such compounds.[12][13][14] Further research is required to confirm the direct involvement of these pathways in this compound's bioactivity.

Kopsine_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 Family (e.g., Bcl-2, Bax) This compound->Bcl2 Modulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Regulation of Mitochondrial Permeability Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential Intrinsic Apoptosis Pathway for this compound.

References

The Intricate Art of Building Kopsine: A Methodological Review of Total Synthesis Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The caged indole alkaloid Kopsine, and its structural relatives isolated from Kopsia species, have captivated synthetic chemists for decades. Their complex, polycyclic architectures, featuring multiple stereocenters and strained ring systems, present formidable challenges and serve as a canvas for showcasing innovative synthetic strategies. This document provides a detailed overview of key methodologies developed for the total synthesis of this compound and its congeners, with a focus on the strategic approaches of Magnus, Kuehne, Boger, and Ma.

Comparative Overview of Key Synthetic Strategies

The total synthesis of this compound has been approached from several distinct strategic viewpoints. Early routes relied on classic cycloaddition strategies, while more recent efforts have employed elegant cascade reactions and novel bond formations. The following table summarizes the key quantitative data for selected total syntheses, offering a comparative glance at their efficiencies.

Principal Investigator Target Molecule Key Strategy Longest Linear Sequence (Steps) Overall Yield (%) Year Published
Philip Magnus(±)-KopsineIntramolecular Diels-Alder Reaction~14Not Reported1983
Martin E. Kuehne(±)-KopsanoneBiomimetic Rearrangement~8Not Reported1985
Dale L. Boger(±)-KopsinineTandem [4+2]/[3+2] Cycloaddition / SmI₂-mediated Cyclization11~152013
Dawei Ma(±)-Kopsinitarine ESmI₂-mediated Cascade / Semi-pinacol Rearrangement20~1.32020

Experimental Protocols: Key Transformations

The following sections provide detailed methodologies for the pivotal reactions in the total syntheses of this compound and its analogues.

Magnus's Intramolecular Diels-Alder Approach

The Magnus synthesis established a foundational approach to the this compound core, relying on an intramolecular Diels-Alder reaction to construct the key bicyclo[2.2.2]octane system.

Key Reaction: Intramolecular [4+2] Cycloaddition

  • Reactant: A suitably functionalized tryptamine-derived diene-dieneophile precursor.

  • Reagents and Conditions: The precursor is subjected to thermal conditions, typically by heating in a high-boiling solvent such as o-dichlorobenzene, to facilitate the intramolecular cycloaddition.

  • Procedure:

    • A solution of the Diels-Alder precursor in dry o-dichlorobenzene is prepared in a sealed tube.

    • The solution is heated to 180-200 °C for 24-48 hours.

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the cycloadduct.

  • Expected Yield: Yields for this key step are typically in the range of 60-70%.

Kuehne's Biomimetic Rearrangement

Kuehne's elegant approach mimics the proposed biosynthetic pathway to the Kopsia alkaloids, featuring a key rearrangement of a structurally related Aspidosperma alkaloid.

Key Reaction: Acid-catalyzed Skeletal Rearrangement

  • Reactant: An advanced intermediate possessing the Aspidosperma framework.

  • Reagents and Conditions: The rearrangement is typically induced by treatment with a strong acid, such as methanolic HCl, at elevated temperatures.

  • Procedure:

    • The Aspidosperma alkaloid precursor is dissolved in anhydrous methanol.

    • A solution of hydrogen chloride in methanol is added, and the mixture is heated to reflux in a sealed tube or under an inert atmosphere.

    • The reaction is monitored by thin-layer chromatography until the starting material is consumed.

    • The reaction mixture is cooled, neutralized with a suitable base (e.g., sodium bicarbonate solution), and extracted with an organic solvent.

    • The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by chromatography.

  • Expected Yield: This biomimetic transformation often proceeds in moderate to good yields.

Boger's Tandem Cycloaddition and SmI₂-Mediated Cyclization.[1][2]

The Boger synthesis of kopsinine showcases a powerful tandem [4+2]/[3+2] cycloaddition of a 1,3,4-oxadiazole to rapidly assemble the pentacyclic core, followed by a samarium(II) iodide-mediated radical cyclization to form the final C-C bond of the bicyclo[2.2.2]octane system.[1][2]

Key Reaction 1: Intramolecular [4+2]/[3+2] Tandem Cycloaddition [1]

  • Reactant: A tethered 1,3,4-oxadiazole and an unactivated dienophile.[1]

  • Reagents and Conditions: Heating in o-dichlorobenzene (o-DCB) at 180 °C.[1]

  • Procedure: A solution of the 1,3,4-oxadiazole precursor (1.0 equiv) in o-DCB is heated at 180 °C for a specified time.[1] The reaction is then cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel chromatography to yield the pentacyclic product.[1]

  • Yield: This powerful cascade reaction has been reported to proceed in yields as high as 71%.[1]

Key Reaction 2: SmI₂-Promoted Transannular Cyclization [3]

  • Reactant: The pentacyclic intermediate derived from the tandem cycloaddition, converted to a suitable radical precursor (e.g., a primary iodide).

  • Reagents and Conditions: Samarium(II) iodide (SmI₂) in a mixture of THF and HMPA at 0 °C to room temperature.[2][3]

  • Procedure: To a solution of the iodide precursor in THF-HMPA is added a solution of SmI₂ in THF at 0 °C.[2] The reaction mixture is stirred for a short period (e.g., 20 minutes) and then quenched.[3] Workup followed by purification affords the hexacyclic kopsinine core.[3]

  • Yield: This key cyclization has been reported to proceed in excellent yield (up to 85%).[2]

Ma's SmI₂-Mediated Cascade and Semipinacol Rearrangement.[4][5]

The Ma synthesis of the complex octacyclic alkaloid kopsinitarine E features a remarkable SmI₂-mediated reductive Dieckmann-type condensation followed by a spontaneous Prins-type cyclization.[4][5] A subsequent semipinacol rearrangement is then employed to construct the correct carbocyclic framework.[4]

Key Reaction 1: SmI₂-Mediated Reductive Cascade [4]

  • Reactant: A carefully designed acyclic precursor containing ester and bromoacetamide functionalities.[4]

  • Reagents and Conditions: Samarium(II) iodide in THF.[4]

  • Procedure: A solution of the acyclic precursor is treated with SmI₂ in THF, leading to a cascade of reactions that form a complex polycyclic intermediate in a single step.[4]

  • Yield: This intricate cascade proceeds with high efficiency.[4]

Key Reaction 2: Semipinacol Rearrangement [4]

  • Reactant: The product from the SmI₂-mediated cascade, which is converted to a suitable precursor for the rearrangement (e.g., by introduction of an alpha-iodide).[4]

  • Reagents and Conditions: Silver carbonate is used to trigger the 1,2-migration.[4]

  • Procedure: The iodinated intermediate is treated with silver carbonate, inducing a semipinacol rearrangement to furnish the desired 5,7-bicyclic system.[4]

  • Yield: This rearrangement has been reported to proceed in high yield (86%).[4]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Magnus_Kopsine_Synthesis A Tryptamine Derivative B Diels-Alder Precursor A->B Multi-step functionalization C Pentacyclic Intermediate (Bicyclo[2.2.2]octane core) B->C Intramolecular Diels-Alder D (±)-Kopsine C->D Further transformations

Caption: Magnus's linear approach to this compound via an intramolecular Diels-Alder reaction.

Kuehne_Kopsine_Synthesis A Aspidosperma Alkaloid Precursor B Kopsia Alkaloid Core A->B Biomimetic Rearrangement C (±)-Kopsanone B->C Final functionalization

Caption: Kuehne's biomimetic synthesis of the Kopsanone core.

Boger_Kopsinine_Synthesis cluster_0 Convergent Assembly cluster_1 Core Elaboration A 1,3,4-Oxadiazole Precursor B Pentacyclic Core A->B Tandem [4+2]/[3+2] Cycloaddition C Radical Precursor B->C Functional group manipulation D Hexacyclic Kopsinine Core C->D SmI2-mediated Transannular Cyclization E (±)-Kopsinine D->E Final steps

Caption: Boger's convergent strategy for Kopsinine synthesis.

Ma_Kopsinitarine_E_Synthesis A Acyclic Precursor B Complex Polycyclic Intermediate A->B SmI2-mediated Cascade C Rearranged Carbocyclic Framework B->C Semipinacol Rearrangement D (±)-Kopsinitarine E C->D Late-stage transformations (Mannich cyclization)

Caption: Ma's intricate cascade approach to Kopsinitarine E.

Conclusion

The total synthesis of this compound and its relatives continues to be an active area of research, driving the development of new synthetic methods and strategies. The approaches highlighted here, from Magnus's foundational work to the more recent innovative cascades of Boger and Ma, demonstrate the evolution of synthetic chemistry and its power to construct molecules of remarkable complexity. These methodologies not only provide access to these biologically important alkaloids for further study but also offer valuable tools for the broader synthetic community.

References

Asymmetric Synthesis of the Kopsine Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the Kopsine core, a complex heptacyclic indole alkaloid. The intricate architecture of this compound, characterized by multiple contiguous stereocenters and a caged framework, presents a formidable challenge in synthetic organic chemistry. The methodologies outlined herein are based on recently developed, state-of-the-art strategies that provide enantioselective access to this important natural product scaffold.

Introduction to the this compound Core

The this compound core is the central structural motif of a large family of Kopsia alkaloids, which have garnered significant attention from the scientific community due to their diverse and promising biological activities. The asymmetric synthesis of this core is a critical step in the total synthesis of these natural products and their analogues for further investigation in drug discovery programs. Key challenges in the synthesis include the construction of the bicyclo[2.2.2]octane ring system and the stereoselective formation of multiple quaternary carbon centers.[1][2] This document details several successful strategies that address these challenges.

Key Synthetic Strategies and Protocols

Several innovative and elegant strategies have been developed for the asymmetric construction of the this compound core. Below are detailed protocols for some of the most prominent and effective methods.

Intramolecular [4+2]/[3+2] Cycloaddition Cascade

Developed by the Boger group, this powerful strategy utilizes an intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole to rapidly assemble the pentacyclic core of Kopsinine, a closely related Kopsia alkaloid.[1][2][3] A subsequent SmI₂-promoted transannular cyclization forms the characteristic bicyclo[2.2.2]octane core.[3][4]

Experimental Protocol: Intramolecular [4+2]/[3+2] Cycloaddition

  • Reaction: A solution of the 1,3,4-oxadiazole precursor in o-dichlorobenzene (o-DCB) is heated to 180 °C.

  • Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography on silica gel to afford the pentacyclic product as a single diastereomer.[1][2]

Experimental Protocol: SmI₂-Promoted Transannular Cyclization

  • Reagents: The pentacyclic intermediate is dissolved in a mixture of THF and HMPA.

  • Reaction: The solution is cooled and treated with a solution of samarium(II) iodide (SmI₂) in THF.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to yield the hexacyclic Kopsinine core.

Asymmetric Diels-Alder and SmI₂-Mediated Cascade Reduction/Aldol Reaction

The Qin group has reported a divergent total synthesis of four kopsane alkaloids utilizing an asymmetric Diels-Alder reaction to construct the central bicyclo[2.2.2]octane moiety and establish the C20 quaternary stereocenter. This is followed by a SmI₂-mediated cascade reduction/aldol reaction to form the five-membered ring and the C7 quaternary stereocenter.[1]

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Catalyst: A chiral catalyst (e.g., a chiral Lewis acid) is used to induce enantioselectivity.

  • Reaction: The diene and dienophile are dissolved in a suitable solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -78 °C). The chiral catalyst is then added.

  • Monitoring and Work-up: The reaction is stirred at the low temperature until completion, as indicated by TLC. The reaction is then quenched and worked up according to standard procedures.

  • Purification: The enantiomerically enriched product is purified by column chromatography.

Experimental Protocol: SmI₂-Mediated Cascade Reduction/Aldol Reaction

  • Procedure: To a solution of the substrate in THF at -78 °C is added a solution of SmI₂ in THF. The reaction mixture is stirred for a specified time before being quenched.

  • Key Transformation: This cascade reaction efficiently constructs the five-membered ring and the C7 quaternary stereocenter in a single step.

PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

A concise and asymmetric total synthesis of five kopsane alkaloids has been achieved featuring a PtCl₂-catalyzed intramolecular [3+2] cycloaddition. This key transformation allows for the rapid assembly of the pentacyclic carbon skeleton bearing the 2,3-quaternary functionalized indoline with excellent diastereoselectivity.[5][6][7]

Experimental Protocol: PtCl₂-Catalyzed Intramolecular [3+2] Cycloaddition

  • Catalyst: Platinum(II) chloride (PtCl₂) is used as the catalyst.

  • Reaction Conditions: The reaction is typically carried out in an inert solvent under an inert atmosphere.

  • Outcome: This method provides a rapid and efficient route to the complex pentacyclic core of the kopsane alkaloids.[6][7]

Asymmetric Tsuji-Trost Rearrangement and Intramolecular Cyclopropanation

The research group of Qin has also developed a strategy that involves an asymmetric Tsuji-Trost rearrangement to establish the first quaternary carbon center at C20. This is followed by an intramolecular cyclopropanation of a diazo compound to install the second and third quaternary centers at C2 and C7, respectively. A subsequent SmI₂-promoted acyloin condensation assembles the isothis compound core.[8][9][10]

Experimental Protocol: Asymmetric Tsuji-Trost Rearrangement

  • Catalyst System: A palladium catalyst in conjunction with a chiral ligand is employed.

  • Reaction: The allylic substrate is treated with the catalyst system and a suitable nucleophile.

  • Stereocontrol: The chirality of the ligand dictates the stereochemical outcome of the reaction, leading to the formation of the C20 quaternary center with high enantioselectivity.

Experimental Protocol: Intramolecular Cyclopropanation

  • Reagent: A diazo compound is generated in situ or used as a precursor.

  • Catalyst: A rhodium or copper catalyst is typically used to promote the decomposition of the diazo compound and facilitate the cyclopropanation.

  • Result: This reaction constructs the strained cyclopropane ring fused to the core structure.

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions described above, allowing for easy comparison of the different synthetic strategies.

Strategy Key Reaction Catalyst/Reagent Yield (%) Enantiomeric Excess (ee %) Diastereomeric Ratio (dr) Reference
BogerIntramolecular [4+2]/[3+2] CycloadditionThermal (180 °C)up to 71N/A (racemic)Single diastereomer[1][2]
BogerSmI₂-Promoted Transannular CyclizationSmI₂75N/A (racemic)>17:1[3]
QinAsymmetric Diels-Alder ReactionChiral Lewis AcidHighHighHigh[1]
QinSmI₂-Mediated Cascade Reduction/AldolSmI₂---[1]
JiaPtCl₂-Catalyzed [3+2] CycloadditionPtCl₂-HighExcellent[5][6][7]
QinAsymmetric Tsuji-Trost RearrangementPd-catalyst, Chiral Ligand-High-[8][9][10]
QinIntramolecular CyclopropanationRhodium/Copper catalyst---[8][9][10]

Note: "-" indicates that specific quantitative data was not available in the cited abstracts.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies for constructing the this compound core.

Kopsine_Synthesis_Boger start 1,3,4-Oxadiazole Precursor pentacycle Pentacyclic Core start->pentacycle Intramolecular [4+2]/[3+2] Cycloaddition (Thermal) kopsinine Kopsinine Core pentacycle->kopsinine SmI2-Promoted Transannular Cyclization

Caption: Boger's strategy for the this compound core.

Kopsine_Synthesis_Qin_DA start Diene & Dienophile bicyclo Bicyclo[2.2.2]octane Intermediate start->bicyclo Asymmetric Diels-Alder kopsane Kopsane Core bicyclo->kopsane SmI2-Mediated Cascade Reduction/Aldol

Caption: Qin's Diels-Alder approach.

Kopsine_Synthesis_Jia start Indoline Precursor pentacycle Pentacyclic Skeleton start->pentacycle PtCl2-Catalyzed Intramolecular [3+2] Cycloaddition kopsane Kopsane Core pentacycle->kopsane Further Transformations Kopsine_Synthesis_Qin_Tsuji start Allylic Substrate quat_center C20 Quaternary Center start->quat_center Asymmetric Tsuji-Trost cyclopropane Cyclopropane Intermediate quat_center->cyclopropane Intramolecular Cyclopropanation isothis compound Isothis compound Core cyclopropane->isothis compound SmI2-Promoted Acyloin Condensation

References

Kopsine as a Scaffold for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine, a complex heptacyclic indole alkaloid isolated from plants of the Kopsia genus, presents a unique and compelling scaffold for drug discovery.[1] Its rigid, three-dimensional structure offers a distinct starting point for the synthesis of novel therapeutic agents. The Kopsia family of alkaloids is known for a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and cardiovascular effects, highlighting the potential of this chemical class.[1] Notably, various Kopsia alkaloids have demonstrated significant cytotoxicity against a range of cancer cell lines and the ability to reverse multidrug resistance, a major challenge in oncology. This document provides detailed application notes and protocols for utilizing the this compound scaffold in drug discovery campaigns, with a focus on anticancer applications.

Chemical and Biological Properties of this compound

This compound and its analogues are part of the aspidofractinine type of monoterpene indole alkaloids. The complex, caged structure of this compound has made it a challenging but attractive target for total synthesis.[2] While the specific molecular targets of this compound are not yet fully elucidated, the biological activities of related compounds suggest potential mechanisms of action involving the induction of apoptosis and modulation of drug efflux pumps.

Data Presentation: Cytotoxicity of Kopsia Alkaloids

The following table summarizes the cytotoxic activity (IC50 values) of selected Kopsia alkaloids against various human cancer cell lines. This data provides a baseline for understanding the potential of the this compound scaffold and for comparing the activity of newly synthesized derivatives.

CompoundCell LineCancer TypeIC50 (µM)Reference
Kopsimaline AKB-V1Vincristine-resistant oral epidermoid carcinoma2.8(Kam, 2003)
Kopsimaline BKB-V1Vincristine-resistant oral epidermoid carcinoma3.5(Kam, 2003)
Kopsimaline CKB-V1Vincristine-resistant oral epidermoid carcinoma4.1(Kam, 2003)
Kopsimaline DKB-V1Vincristine-resistant oral epidermoid carcinoma1.9(Kam, 2003)
Kopsimaline EKB-V1Vincristine-resistant oral epidermoid carcinoma6.2(Kam, 2003)
Kopsiloscine JKB-V1Vincristine-resistant oral epidermoid carcinoma5.8(Kam, 2003)
Kopsileuconine BPC9 (EGFR mutant)Human lung cancer15.07 ± 1.19[3]
Kopsinidine AKB, JurkatOral epidermoid carcinoma, T-cell leukemia>20, >20(Mok, 2009)
ValparicineKB, JurkatOral epidermoid carcinoma, T-cell leukemia13.0, 0.91(Mok, 2009)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 2: Assessment of Multidrug Resistance Reversal using Rhodamine 123 Efflux Assay

This protocol is designed to evaluate the ability of this compound derivatives to inhibit the function of P-glycoprotein (P-gp), a key efflux pump involved in multidrug resistance, using the fluorescent P-gp substrate rhodamine 123.[4][5][6][7][8]

Materials:

  • P-gp overexpressing cancer cell line (e.g., SKOV3-TR, HeyA8-MDR) and its parental sensitive cell line.[4]

  • This compound derivatives dissolved in DMSO.

  • Rhodamine 123 (stock solution in DMSO).

  • Verapamil or other known P-gp inhibitor (positive control).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) with 1% FBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed the P-gp overexpressing and parental cells in appropriate culture vessels and grow to 70-80% confluency.

    • Treat the cells with a non-toxic concentration of the this compound derivative or the positive control (e.g., verapamil) for a predetermined time (e.g., 24-48 hours).[4]

  • Rhodamine 123 Staining:

    • Trypsinize the cells, wash with PBS, and resuspend in fresh medium.

    • Add rhodamine 123 to a final concentration of 1 µM and incubate for 30-60 minutes at 37°C.[4][6]

  • Efflux and Analysis:

    • After incubation, centrifuge the cells and resuspend them in ice-cold HBSS with 1% FBS to stop the efflux.[4]

    • Analyze the intracellular fluorescence of rhodamine 123 using a flow cytometer.

    • Increased intracellular fluorescence in the presence of a this compound derivative compared to the untreated control indicates inhibition of P-gp-mediated efflux.

Visualizations: Pathways and Workflows

drug_discovery_workflow cluster_0 Scaffold-Based Drug Discovery Workflow Start This compound Scaffold Library Synthesis of this compound Derivative Library Start->Library Medicinal Chemistry Screening High-Throughput Screening (e.g., Cytotoxicity Assays) Library->Screening Hit_ID Hit Identification and Validation Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Studies (In Vivo Models) Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A generalized workflow for scaffold-based drug discovery starting from the this compound scaffold.

apoptosis_pathway cluster_1 Potential Apoptotic Pathways Modulated by this compound Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bak) This compound->Bcl2 Inhibition of anti-apoptotic or activation of pro-apoptotic members DeathR Death Receptors (e.g., Fas, TRAIL-R) This compound->DeathR Sensitization Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apoptosome Formation CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Executioner Caspases (Caspase-3, -7) Casp9->Casp3 Casp8 Caspase-8 Activation DeathR->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A diagram of the intrinsic and extrinsic apoptosis pathways potentially modulated by this compound derivatives.

mdr_reversal cluster_2 Mechanism of P-glycoprotein Mediated Multidrug Resistance and its Reversal cluster_cell Kopsine_Deriv This compound Derivative Pgp P-glycoprotein (P-gp) Efflux Pump Kopsine_Deriv->Pgp Inhibition Efflux Drug Efflux Chemo Chemotherapeutic Drug Cell Cancer Cell Chemo->Cell Accumulation Increased Intracellular Drug Concentration Apoptosis Apoptosis Accumulation->Apoptosis

Caption: A simplified diagram illustrating the reversal of P-glycoprotein-mediated multidrug resistance by a this compound derivative.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Its complex and rigid structure provides a unique chemical space to explore for potent and selective biological activity. The protocols and workflows outlined in this document provide a framework for researchers to systematically investigate the potential of this compound derivatives as cytotoxic agents and modulators of multidrug resistance. Further research into the specific molecular targets and mechanisms of action of this compound and its analogues will be crucial for the rational design of the next generation of drugs based on this remarkable natural product scaffold.

References

Kopsine In Vitro Cytotoxicity Assay: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a monoterpenoid indole alkaloid derived from plants of the Kopsia genus, which belongs to the Apocynaceae family. Plants from this genus have been traditionally used in folk medicine for treating a variety of ailments, including rheumatoid arthritis, pharyngitis, and tonsillitis. Modern pharmacological studies have revealed that Kopsia alkaloids, including this compound and its structural analogs, possess a range of biological activities, with a notable emphasis on their cytotoxic effects against various cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer therapeutics.

This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely adopted colorimetric method for evaluating cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting formazan crystals are insoluble in aqueous solutions and are therefore solubilized using a solvent like dimethyl sulfoxide (DMSO). The absorbance of the solubilized formazan is then measured at a specific wavelength (typically between 500 and 600 nm). A lower absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability and, consequently, the cytotoxic effect of the tested compound.

Experimental Protocol: this compound In Vitro Cytotoxicity MTT Assay

This protocol is designed for assessing the cytotoxicity of this compound against adherent cancer cell lines in a 96-well plate format.

Materials and Reagents:

  • This compound (or a structurally related Kopsia alkaloid)

  • Human cancer cell line (e.g., HeLa, HL-60, PC9)[1][2]

  • RPMI-1640 cell culture medium[1]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Vincristine (as a positive control)[1]

  • Sterile 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain the selected cancer cell line in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

    • When cells reach 70-80% confluency, detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Prepare similar dilutions for the positive control, vincristine.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vincristine.

    • Include wells with untreated cells (vehicle control, containing the same concentration of DMSO as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for another 24 to 72 hours, depending on the experimental design.

  • MTT Assay:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

The cytotoxic activity of this compound and related alkaloids is typically presented as IC50 values. The following table summarizes the reported cytotoxic activities of several Kopsia alkaloids against various cancer cell lines.

CompoundCell LineIC50 / CD50 (µM)Reference
Rhazinilam-kopsinePC9 (human lung cancer)15.07 ± 1.19[2]
KopsifineHL-60 (human promyelocytic leukemia)0.9 µg/mL[1]
KopsamineHL-60 (human promyelocytic leukemia)6.9 µg/mL[1]
AkuammidineHeLa (human cervical cancer)2.8 µg/mL[1]
RhazinicineHeLa (human cervical cancer)2.9 µg/mL[1]
AspidodasycarpineHeLa (human cervical cancer)7.5 µg/mL[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the this compound in vitro cytotoxicity assay.

G cluster_0 Cell Preparation and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A 1. Cell Seeding (5x10³ - 1x10⁴ cells/well) B 2. Incubation (24 hours) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72 hours) C->D E 5. Add MTT Reagent (10 µL of 5 mg/mL) D->E F 6. Incubation (3-4 hours) E->F G 7. Solubilize Formazan (100 µL DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (% Cell Viability) H->I J 10. Determine IC50 I->J

Caption: Workflow for this compound In Vitro Cytotoxicity MTT Assay.

Putative Signaling Pathway

While the precise molecular mechanism of this compound-induced cytotoxicity is not yet fully elucidated, many cytotoxic compounds induce apoptosis. Furthermore, a structurally related compound, rhazinilam, has been shown to induce G2/M cell cycle arrest. The following diagram illustrates a general overview of the intrinsic and extrinsic apoptosis pathways, which may be relevant to the cytotoxic action of this compound.

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Caspase3 CellCycleArrest->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General Apoptosis Pathways Potentially Involved in this compound Cytotoxicity.

Conclusion

The MTT assay provides a robust and reliable method for determining the in vitro cytotoxicity of this compound. The protocol outlined in this application note offers a standardized procedure for researchers in the field of drug discovery and development. The cytotoxic potential of this compound and its analogs, as evidenced by their low IC50 values against various cancer cell lines, underscores their promise as lead compounds for the development of novel anticancer agents. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the cytotoxic effects of this compound, which will be crucial for its future clinical applications.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Kopsine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a monoterpenoid indole alkaloid isolated from plants of the Kopsia genus, which have been traditionally used in some cultures for their medicinal properties.[1][2][3][4] While the genus Kopsia is known to contain compounds with a range of pharmacological activities, including anti-inflammatory effects, detailed quantitative data and specific mechanistic studies on this compound itself are limited in publicly available scientific literature.[1][3][4] These application notes provide a comprehensive framework and detailed protocols for the systematic evaluation of the anti-inflammatory potential of this compound, based on established methodologies for natural product drug discovery.

Data Presentation

Quantitative data from the suggested experimental protocols should be meticulously recorded and organized for clear interpretation and comparison. The following table provides a template for summarizing the anti-inflammatory activity of this compound.

Table 1: Summary of this compound's Anti-inflammatory Activity

Assay Parameter This compound Concentration/Dose Result Positive Control Control Result
In Vitro
Cell Viability (e.g., MTT Assay in RAW 264.7 cells)IC₅₀ (µM)--
Nitric Oxide (NO) Production Inhibition (LPS-stimulated RAW 264.7 cells)IC₅₀ (µM)L-NMMA
Pro-inflammatory Cytokine Inhibition (LPS-stimulated RAW 264.7 cells)
    TNF-αIC₅₀ (µM)Dexamethasone
    IL-1βIC₅₀ (µM)Dexamethasone
    IL-6IC₅₀ (µM)Dexamethasone
COX-2 Enzyme Inhibition AssayIC₅₀ (µM)Celecoxib
In Vivo
Carrageenan-Induced Paw Edema (Rat/Mouse)Paw Volume Inhibition (%)Indomethacin
Xylene-Induced Ear Edema (Mouse)Ear Weight Inhibition (%)Dexamethasone

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard in the field of pharmacology and are suitable for assessing the anti-inflammatory properties of novel compounds like this compound.

In Vitro Anti-inflammatory Activity Assessment

a. Cell Culture

Murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

b. Cell Viability Assay (MTT Assay)

It is crucial to determine the non-cytotoxic concentration range of this compound before assessing its anti-inflammatory activity.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

c. Nitric Oxide (NO) Production Inhibition Assay

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent system. Mix 100 µL of supernatant with 100 µL of Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-treated control. L-NG-monomethyl arginine citrate (L-NMMA) can be used as a positive control.

d. Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Inhibition Assay

  • Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as the NO production assay.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Dexamethasone can be used as a positive control.

In Vivo Anti-inflammatory Activity Assessment

a. Animals

Male Sprague-Dawley rats (180-220 g) or Swiss albino mice (20-25 g) can be used. Animals should be housed under standard laboratory conditions with free access to food and water. All animal experiments must be conducted in accordance with institutional animal ethics committee guidelines.

b. Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.

  • Divide the animals into groups (n=6): Vehicle control, this compound (different doses), and positive control (e.g., Indomethacin, 10 mg/kg).

  • Administer this compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group relative to the vehicle control group.

Visualizations

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis & Conclusion iv_start RAW 264.7 Macrophage Culture mtt MTT Assay for Cytotoxicity iv_start->mtt Determine non-toxic concentrations no_assay Nitric Oxide (NO) Assay mtt->no_assay cytokine_assay Cytokine (TNF-α, IL-1β, IL-6) ELISA mtt->cytokine_assay data_analysis Calculate IC50 / % Inhibition no_assay->data_analysis cytokine_assay->data_analysis ivv_start Animal Model (Rat/Mouse) paw_edema Carrageenan-Induced Paw Edema ivv_start->paw_edema ear_edema Xylene-Induced Ear Edema ivv_start->ear_edema paw_edema->data_analysis ear_edema->data_analysis conclusion Evaluate Anti-inflammatory Potential data_analysis->conclusion

Caption: Workflow for assessing this compound's anti-inflammatory activity.

Inflammatory Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk ikk IKK Complex tlr4->ikk ap1 AP-1 (active) mapk->ap1 Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Releases nfkb_n NF-κB (active) nfkb->nfkb_n Translocation genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2, iNOS) nfkb_n->genes Induces Transcription ap1->genes Induces Transcription This compound This compound (Hypothesized) This compound->mapk Inhibits? This compound->ikk Inhibits?

Caption: Hypothesized modulation of inflammatory signaling by this compound.

References

Application Notes and Protocols: Kopsine as a Potential Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The termination of the cholinergic signal is essential for proper neuronal function. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological conditions.

Natural products, particularly alkaloids, have historically been a rich source of acetylcholinesterase inhibitors. The Kopsia genus of plants is known to produce a diverse array of monoterpene indole alkaloids, and the extracts and isolated compounds from this genus have been associated with a range of pharmacological activities, including acetylcholinesterase inhibition[1][2][3]. Kopsine is a major alkaloid found in several Kopsia species. While the broader class of Kopsia alkaloids is of interest for AChE inhibition, specific quantitative data on this compound's inhibitory activity is not widely available in current scientific literature.

These application notes provide a comprehensive framework for researchers to investigate the potential of this compound as an acetylcholinesterase inhibitor. The following sections detail the standard experimental protocols for determining the in vitro efficacy of a test compound, present a template for data organization and comparison, and illustrate the key pathways and workflows.

Data Presentation

To facilitate the analysis and comparison of the acetylcholinesterase inhibitory activity of this compound, it is recommended to summarize all quantitative data in a structured tabular format. This allows for a clear comparison with a standard reference inhibitor.

Table 1: Hypothetical Acetylcholinesterase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 (µM)Ki (µM)Inhibition Type
This compoundHuman AChE[Enter experimental value][Enter experimental value][e.g., Competitive, Non-competitive, Mixed]
Donepezil (Standard)Human AChE[Enter experimental value][Enter experimental value]Mixed

Note: The data presented for this compound in this table is hypothetical and serves as a template for recording experimental findings.

Experimental Protocols

The most widely used method for determining acetylcholinesterase inhibition in vitro is the spectrophotometric method developed by Ellman. This assay is reliable, and adaptable for high-throughput screening.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

1. Principle:

This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate.

2. Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus) or recombinant human AChE

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (this compound)

  • Standard inhibitor (e.g., Donepezil or Galantamine)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

3. Preparation of Solutions:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.02-0.05 U/mL).

  • ATCI Solution (15 mM): Dissolve acetylthiocholine iodide in deionized water.

  • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0).

  • Test Compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions from this stock solution to achieve the desired final concentrations for the assay.

  • Standard Inhibitor Stock Solution: Prepare a stock solution of the standard inhibitor (e.g., Donepezil) in DMSO and create a series of dilutions.

4. Assay Procedure:

  • Plate Setup:

    • Add 25 µL of the test compound (this compound) or standard inhibitor at various concentrations to the wells of a 96-well plate.

    • For the control (100% enzyme activity), add 25 µL of the buffer containing the same concentration of DMSO as the test compound wells.

    • For the blank, add all reagents except the enzyme.

  • Pre-incubation:

    • Add 50 µL of the AChE solution to each well.

    • Add 100 µL of the DTNB solution to each well.

    • Mix gently and incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Initiation of Reaction:

    • Add 25 µL of the ATCI solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every minute for a period of 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration (ΔAbsorbance/Δtime).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate of the control and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.

5. Determination of Inhibition Type (Kinetics):

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound). The data is then plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the kinetic parameters (Km and Vmax) in the presence and absence of the inhibitor.

Visualizations

Signaling Pathway

Acetylcholine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Substrate for AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes to This compound This compound This compound->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Acetylcholine signaling and its inhibition by this compound.

Experimental Workflow

Ellman_Assay_Workflow start Start prepare_reagents Prepare Reagents (AChE, ATCI, DTNB, Buffer, this compound) start->prepare_reagents plate_setup Plate Setup in 96-well Plate (Add Inhibitor/Control) prepare_reagents->plate_setup pre_incubation Add AChE and DTNB Pre-incubate for 15 min plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add ATCI) pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate % Inhibition) measure_absorbance->data_analysis determine_ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the Ellman's assay.

References

Application Notes and Protocols for Developing Kopsine Analogues in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and evaluation of novel Kopsine analogues as potential anticancer agents. This document outlines the rationale, synthesis strategies, and detailed protocols for assessing the cytotoxic and apoptotic effects of these compounds on cancer cells.

Introduction

This compound, a complex heptacyclic indole alkaloid from plants of the Kopsia genus, belongs to a class of natural products known for their diverse biological activities. Several alkaloids isolated from Kopsia species have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[1][2] The intricate and rigid structure of this compound presents a unique scaffold for the development of novel anticancer therapeutics. The synthesis of this compound analogues aims to explore the structure-activity relationships (SAR) of this alkaloid class, potentially leading to the discovery of derivatives with enhanced potency and selectivity against cancer cells.

Synthesis of this compound Analogues

The total synthesis of this compound and related alkaloids has been a significant challenge and achievement in organic chemistry.[3] The development of this compound analogues for anticancer research can leverage these established synthetic routes. A general strategy involves the late-stage functionalization of key intermediates or the modification of the this compound core.

A plausible approach to generate a library of this compound analogues involves a divergent synthesis strategy from a common advanced intermediate. For instance, modifications can be introduced to the aromatic ring or other accessible positions of the this compound scaffold.

Conceptual Synthetic Scheme:

The synthesis of this compound analogues can be conceptualized as a multi-step process starting from readily available precursors to construct the core polycyclic system. Key steps often involve cycloaddition reactions to form the intricate cage-like structure.[4] Once a core intermediate is synthesized, various functional groups can be introduced to generate a library of analogues.

  • Step 1: Synthesis of the Polycyclic Core: Employing strategies such as the Diels-Alder reaction or other cycloadditions to construct the fundamental framework of this compound.

  • Step 2: Functionalization of the Core: Introducing diversity by modifying peripheral functional groups. This could involve substitution on the indole nucleus or modification of existing functional groups.

  • Step 3: Analogue Synthesis: A variety of chemical transformations can be used to create a library of analogues with diverse physicochemical properties.

Data Presentation: Cytotoxicity of Kopsia Alkaloids

Several alkaloids isolated from various Kopsia species have been evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the table below. This data provides a baseline for the cytotoxic potential of this class of compounds and serves as a benchmark for newly synthesized this compound analogues.

AlkaloidCancer Cell LineIC50 (µM)Reference
Kopsiafrutine EHS-1, HS-4, SCL-1, A-431, BGC-823, MCF-7, W-4807.3-9.5[1]
Kopsiafrutine CHS-1, HS-4, SCL-1, A-431, BGC-823, MCF-7, W-48010.3-12.5[1]
Kopsiafrutine DHS-1, HS-4, SCL-1, A-431, BGC-823, MCF-7, W-48011.8-13.8[1]
Kopsiahainanin AA-549, BGC-823, HepG-2, HL-60, MCF-7, SMMC-7721, W-4809.4-11.7[1]
Kopsiahainanin BA-549, BGC-823, HepG-2, HL-60, MCF-7, SMMC-7721, W-48012.2-15.9[1]
Kopsiaofficine CBGC-823, HepG-2, MCF-7, SGC-7901, SK-MEL-2, SK-OV-3<10[1]
Kopsileuconine BPC9 (human lung cancer)15.07 ± 1.19[5]
EburnaminolHT-29 (colorectal adenocarcinoma)75.8 ± 3.06[6]

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of newly synthesized this compound analogues for their anticancer activity.

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound analogues using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound Analogues incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze

MTT Assay Experimental Workflow

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound analogues using Annexin V-FITC and PI staining followed by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cells

  • This compound analogues

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the this compound analogue at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest & Wash Cells seed->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Annexin V/PI Apoptosis Assay Workflow

Cell Cycle Analysis: Propidium Iodide Staining

This protocol details the analysis of the cell cycle distribution of cancer cells treated with this compound analogues using PI staining and flow cytometry.

Principle: PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells

  • This compound analogues

  • 70% ethanol (ice-cold)

  • PBS

  • RNase A (100 µg/mL)

  • PI staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the this compound analogue as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the DNA content by flow cytometry.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol provides a general method for investigating the effect of this compound analogues on the expression of key apoptosis-related proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a sample. This can be used to measure changes in the levels of pro-apoptotic (e.g., Bax, cleaved Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Proposed Signaling Pathway for this compound Analogue-Induced Apoptosis

Based on the known mechanisms of other anticancer alkaloids, it is hypothesized that this compound analogues may induce apoptosis through the intrinsic mitochondrial pathway. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

Apoptosis_Pathway cluster_treatment Treatment cluster_regulation Apoptosis Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Analogue Bcl2 Bcl-2 (anti-apoptotic) decreased This compound->Bcl2 Bax Bax (pro-apoptotic) increased This compound->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC MOMP Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Kopsine: Application Notes and Protocols for Antimicrobial Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine, a prominent monoterpene indole alkaloid isolated from plants of the Kopsia genus, particularly Kopsia fruticosa, represents a class of natural products with potential therapeutic applications.[1] While the broader genus is recognized for producing a variety of bioactive compounds, including those with antimicrobial properties, specific data on the antimicrobial activity of this compound itself is limited in current scientific literature.[1][2] This document provides a generalized framework for screening the antimicrobial activity of this compound, drawing upon established methodologies for natural products and data from structurally related Kopsia alkaloids. The protocols outlined here are intended to serve as a comprehensive guide for researchers initiating investigations into the antimicrobial potential of this compound.

Postulated Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound's antimicrobial activity has not been definitively elucidated. However, based on the known mechanisms of other antimicrobial alkaloids, several potential pathways can be postulated.[3] These include:

  • Disruption of Cell Membrane Integrity: Alkaloids can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Cell Wall Synthesis: Some natural compounds interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, thereby weakening the cell structure.

  • Interference with Nucleic Acid Synthesis: Alkaloids may bind to bacterial DNA or inhibit enzymes essential for DNA replication and transcription, such as DNA gyrase and RNA polymerase.

  • Inhibition of Protein Synthesis: Certain alkaloids can bind to bacterial ribosomes, disrupting the process of protein synthesis, which is vital for bacterial survival.

Further research is necessary to determine the specific mechanism(s) employed by this compound.

cluster_mechanisms Postulated Antimicrobial Mechanisms of this compound This compound This compound Target Bacterial Cell This compound->Target Interacts with Membrane Cell Membrane Disruption Target->Membrane CellWall Inhibition of Cell Wall Synthesis Target->CellWall NucleicAcid Interference with Nucleic Acid Synthesis Target->NucleicAcid Protein Inhibition of Protein Synthesis Target->Protein

Caption: Postulated antimicrobial mechanisms of this compound against bacterial cells.

Quantitative Data Summary

Compound (from Kopsia sp.)MicroorganismGram StainMIC (µg/mL)Reference
Kopsia alkaloid AStaphylococcus aureusPositive16[2]
Kopsia alkaloid ABacillus subtilisPositive8[2]
Kopsia alkaloid BEscherichia coliNegative64[2]
Kopsia alkaloid BPseudomonas aeruginosaNegative128[2]
Kopsia alkaloid CCandida albicansN/A (Fungus)32[4]

Note: The data presented above is for illustrative purposes and is based on compounds structurally related to this compound. Actual MIC values for this compound may vary significantly.

Experimental Protocols

The following protocols describe standard methods for determining the antimicrobial activity of a novel compound like this compound.

Preparation of this compound Stock Solution
  • Objective: To prepare a sterile, high-concentration stock solution of this compound for use in antimicrobial assays.

  • Materials:

    • Purified this compound

    • Dimethyl sulfoxide (DMSO, sterile)

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a precise amount of purified this compound (e.g., 10 mg) in a sterile microcentrifuge tube.

    • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C.

cluster_workflow This compound Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at -20°C filter->store

Caption: Workflow for the preparation of a sterile this compound stock solution.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific microorganism.

  • Materials:

    • This compound stock solution

    • Sterile 96-well microtiter plates

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

    • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard and then diluted

    • Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)

    • Negative control (broth only)

    • Solvent control (broth with DMSO at the highest concentration used)

  • Protocol:

    • Dispense 50 µL of sterile broth into all wells of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of a row and mix well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • Prepare the microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.

    • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

    • Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a solvent control (broth + inoculum + DMSO).

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

    • Determine the MIC by visual inspection as the lowest concentration of this compound in which no turbidity (growth) is observed.

Agar Well Diffusion Assay for Zone of Inhibition Determination
  • Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition on an agar plate.

  • Materials:

    • This compound stock solution

    • Mueller-Hinton Agar (MHA) plates

    • Sterile cotton swabs

    • Bacterial inoculum adjusted to 0.5 McFarland standard

    • Sterile cork borer or pipette tip

    • Positive control antibiotic disc

    • Solvent control (DMSO)

  • Protocol:

    • Dip a sterile cotton swab into the standardized bacterial inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn.

    • Allow the plate to dry for a few minutes.

    • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

    • Pipette a fixed volume (e.g., 50 µL) of the this compound solution at a known concentration into a well.

    • Pipette the same volume of the solvent (DMSO) into a separate well as a negative control.

    • Place a standard antibiotic disc on the agar surface as a positive control.

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of inhibition around the well containing this compound.

cluster_workflow Antimicrobial Screening Workflow start This compound Solution mic Broth Microdilution (MIC) start->mic diffusion Agar Well Diffusion (Zone of Inhibition) start->diffusion data Quantitative Data Analysis mic->data diffusion->data

Caption: General workflow for antimicrobial screening of this compound.

Conclusion

The protocols and information provided in this document offer a foundational approach for the systematic screening of this compound for its antimicrobial properties. While direct evidence for this compound's efficacy is currently lacking, the activity of related compounds from the Kopsia genus suggests that it is a worthwhile candidate for investigation. Rigorous adherence to standardized protocols, including appropriate controls, is essential for generating reliable and reproducible data. Future research should focus on obtaining specific MIC values for this compound against a broad panel of clinically relevant microorganisms and elucidating its precise mechanism of action to fully understand its therapeutic potential.

References

Application Notes and Protocols for the Large-Scale Synthesis of Kopsine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and preclinical evaluation of Kopsine, a complex indole alkaloid with potential therapeutic applications. The following protocols are intended to serve as a guide for the large-scale production of this compound to facilitate further preclinical development.

Introduction

This compound is a polycyclic indole alkaloid isolated from plants of the Kopsia genus.[1][2] These alkaloids have garnered significant attention from the scientific community due to their intricate molecular architecture and promising biological activities.[1][2] Preclinical studies on related Kopsia alkaloids have suggested potential cytotoxic and anti-proliferative effects against various cancer cell lines, making this compound a person of interest for further investigation as a potential anti-cancer therapeutic.[3] The complex structure of this compound, featuring multiple stereocenters and a caged ring system, presents a formidable synthetic challenge.[1][2] This document outlines a potential strategy for its large-scale synthesis, purification, and subsequent preclinical evaluation.

Large-Scale Synthesis of this compound

While a definitive, optimized large-scale synthesis of this compound has not been widely published, a convergent synthetic strategy can be proposed based on established total synthesis routes. The following protocol is a representative amalgamation of key chemical transformations reported in the literature, adapted for scalability.[4][5][6]

Experimental Protocol: Multi-Gram Synthesis of this compound

This protocol is conceptual and would require significant optimization and process development for safe and efficient large-scale execution.

Step 1: Synthesis of the Pentacyclic Core via Intramolecular Cycloaddition

A key transformation in many this compound syntheses is the construction of the core polycyclic system. An intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole precursor has been shown to be effective in assembling the pentacyclic skeleton in a single step.[5][6]

  • Preparation of the Oxadiazole Precursor: Synthesize the tethered 1,3,4-oxadiazole precursor according to established literature procedures.

  • Cycloaddition Reaction:

    • In a multi-liter, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve the 1,3,4-oxadiazole precursor in a high-boiling point solvent such as o-dichlorobenzene.

    • Heat the reaction mixture to 180 °C under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Purify the resulting pentacyclic intermediate by column chromatography on a large-scale chromatography system.

Step 2: Elaboration of the Pentacyclic Intermediate

Subsequent steps involve the functionalization of the pentacyclic core to introduce the remaining structural features of this compound. This often involves reductive openings, functional group manipulations, and the crucial formation of the bicyclo[2.2.2]octane system.[4][5]

  • Reductive Opening: Perform a reductive opening of an oxido bridge within the pentacyclic core using a reducing agent like sodium cyanoborohydride in a suitable solvent system.[5]

  • Functional Group Interconversion: Protect and deprotect hydroxyl and amino groups as necessary to facilitate subsequent reactions.

  • Formation of the Bicyclo[2.2.2]octane Core: A late-stage SmI₂-mediated transannular free radical conjugate addition has been successfully employed for the construction of the core bicyclo[2.2.2]octane ring system.[4]

    • In a large, dry, multi-necked flask under an inert atmosphere, prepare a solution of the functionalized pentacyclic precursor in a mixture of THF and HMPA.

    • Cool the solution and add a solution of samarium(II) iodide (SmI₂) in THF dropwise until the characteristic deep blue color persists.

    • Stir the reaction at room temperature and monitor its progress.

    • Quench the reaction with a suitable reagent and perform an aqueous workup.

    • Extract the product with an organic solvent and purify by chromatography.

Step 3: Final Steps and Purification

The final steps typically involve deprotection and, if necessary, the introduction of the thiolactam moiety, followed by desulfurization to yield this compound.[5]

  • Thiolactam Formation: Treat the amide precursor with Lawesson's reagent to form the corresponding thiolactam.[5]

  • Desulfurization: Perform desulfurization using Raney nickel in ethanol to yield this compound.[5]

  • Large-Scale Purification:

    • The crude this compound can be purified using a multi-gram flash chromatography system with a silica gel column.

    • A gradient elution system of ethyl acetate and hexanes, followed by a final crystallization step, can yield highly pure this compound.

Preclinical Evaluation

3.1. In Vitro Cytotoxicity

The initial preclinical evaluation of this compound should involve assessing its cytotoxic effects against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., PC9, MCF-7, HCT116, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it to various concentrations in the cell culture medium. Add the this compound solutions to the wells and incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀) value.

3.2. Data Presentation

CompoundCell LineIC₅₀ (µM)Reference
Kopsileuconine B (this compound derivative)PC9 (Human Lung Cancer)15.07 ± 1.19[3]
Hypothetical this compound DataMCF-7 (Human Breast Cancer)Data not available
Hypothetical this compound DataHCT116 (Human Colon Cancer)Data not available
Hypothetical this compound DataHeLa (Human Cervical Cancer)Data not available

Potential Signaling Pathways

The mechanism of action of this compound is not yet fully elucidated. However, based on the known activities of other cytotoxic natural products, it is plausible that this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.

Workflow for Investigating Signaling Pathways

G A Treat Cancer Cells with this compound B Western Blot Analysis A->B C Assess Protein Expression/ Phosphorylation B->C D Identify Affected Signaling Pathways C->D E NF-κB Pathway D->E F MAPK Pathway D->F G Apoptosis Pathway D->G

Caption: Experimental workflow for identifying this compound-affected signaling pathways.

4.1. NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in inflammation, immunity, and cancer cell survival.[7][8] Inhibition of this pathway can lead to apoptosis in cancer cells.

G cluster_0 Cytoplasm This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation (Blocked) Gene Pro-survival Gene Transcription Apoptosis Apoptosis Gene->Apoptosis Leads to

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

4.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival.[9] Its dysregulation is a common feature of many cancers.

G This compound This compound Raf Raf This compound->Raf Inhibition? Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation (Inhibited) ERK->Proliferation

Caption: Potential modulation of the MAPK signaling pathway by this compound.

4.3. Apoptosis Signaling Pathway

Induction of apoptosis (programmed cell death) is a key mechanism of many anti-cancer drugs.[10][11] this compound may trigger apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Kopsine Extraction Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of Kopsine from Kopsia species.

Frequently Asked Questions (FAQs)

Q1: Which Kopsia species is the best source for this compound?

A1: this compound has been identified as a major alkaloid in the leaves of Kopsia fruticosa.[1][2] It has also been isolated from the stem-bark of Kopsia arborea. While other Kopsia species are rich in various indole alkaloids, Kopsia fruticosa is frequently cited as a primary source for this compound.

Q2: What is the general strategy for extracting this compound?

A2: The extraction of this compound, like many alkaloids, typically follows a multi-step process. This involves:

  • Solvent Extraction: Initial extraction from dried and powdered plant material using an organic solvent, commonly ethanol or methanol.[1][3]

  • Acid-Base Partitioning: The crude extract is then subjected to an acid-base extraction to separate the basic alkaloids from non-alkaloidal compounds.[4]

  • Chromatographic Purification: The resulting crude alkaloid mixture is then purified using various chromatographic techniques, such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate this compound.[1][4]

Q3: What are some common challenges in this compound extraction?

A3: Researchers may face several challenges, including:

  • Low Yield: The overall yield of this compound can be affected by the choice of plant material, extraction solvent, and the efficiency of each purification step.

  • Co-extraction of Impurities: The initial solvent extraction will also extract other alkaloids and plant metabolites, which can complicate the purification process.

  • Compound Degradation: this compound, like other natural products, can be sensitive to factors such as pH, temperature, and light, potentially leading to degradation during extraction and storage.

  • Difficult Separation: The presence of structurally similar alkaloids in Kopsia species can make the chromatographic separation of this compound challenging, often requiring multiple purification steps.

Q4: How can I monitor the presence of this compound during the extraction process?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the presence of this compound in different fractions.[5] Visualization can be achieved using Dragendorff's reagent, which is a general visualizing agent for alkaloids.[6] Comparing the Rf value of a spot in your sample to that of a this compound standard will help in its identification.

Troubleshooting Guides

Problem 1: Low Yield of Crude this compound Extract
Possible Cause Suggested Solution
Incomplete initial extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider increasing the extraction time or using a more efficient extraction method like Soxhlet extraction, which has been shown to provide higher yields for alkaloids from Kopsia species compared to maceration.[3]
Inappropriate solvent selection While ethanol and methanol are commonly used, the polarity of the solvent can impact extraction efficiency. A comparative study on Kopsia arborea fruit extract showed that methanol and the Soxhlet method resulted in the highest antioxidant activity, suggesting better extraction of bioactive compounds.[3] Consider performing small-scale pilot extractions with different solvents (e.g., ethanol, methanol, ethyl acetate) to determine the optimal choice for this compound from your specific plant material.
Degradation during extraction Avoid excessive heat during solvent evaporation (rotoevaporation). Protect the extract from prolonged exposure to light.
Losses during acid-base partitioning Ensure complete pH adjustment at each step. Use a pH meter for accuracy. Perform multiple extractions with the organic solvent at the basification step to ensure complete recovery of the alkaloids.
Problem 2: Difficulty in Purifying this compound by Column Chromatography
Possible Cause Suggested Solution
Poor separation from other alkaloids The choice of solvent system is critical. A common approach is to use a gradient elution. For Kopsia alkaloids, a mobile phase of chloroform with increasing proportions of methanol has been used effectively.[4] Experiment with different solvent systems in TLC first to find the one that provides the best separation for this compound from other major spots.
Co-elution of impurities If a single column chromatography step is insufficient, consider using multiple chromatographic techniques. For example, after an initial separation on a silica gel column, further purification can be achieved using centrifugal TLC or preparative HPLC.[4]
Tailing of spots on TLC/streaking on the column Tailing is often an issue with basic compounds like alkaloids on silica gel. Adding a small amount of a base, such as diethylamine or triethylamine (e.g., 1%), to the mobile phase can help to improve the peak shape. A suggested TLC mobile phase for alkaloids is Toluene:Ethylacetate:Diethylamine (7:2:1).[7]
Problem 3: Suspected Degradation of this compound
Possible Cause Suggested Solution
Exposure to harsh pH conditions While acid-base extraction is necessary, prolonged exposure to strong acids or bases should be minimized. Use dilute acids (e.g., 1-5% HCl or H₂SO₄) and bases (e.g., dilute NH₄OH) and process the samples promptly.
Elevated temperatures Use a rotary evaporator with a water bath at a controlled, low temperature (e.g., 40-50°C) for solvent removal. Avoid direct heating.
Oxidation Store extracts and purified this compound under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (-20°C) to minimize oxidation.

Experimental Protocols

Protocol 1: General Acid-Base Extraction of this compound

This protocol is a generalized procedure based on common alkaloid extraction methods.

  • Extraction:

    • Air-dry and grind the leaves of Kopsia fruticosa to a fine powder.

    • Macerate the powdered plant material in 80% ethanol at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • Resuspend the concentrated ethanolic extract in a 5% aqueous solution of hydrochloric acid (HCl).

    • Filter the acidic solution to remove any precipitated non-alkaloidal material.

    • Wash the acidic solution with an immiscible organic solvent like dichloromethane or diethyl ether to remove neutral and acidic impurities. Discard the organic layer.

    • Basify the aqueous layer to a pH of 9-10 with a dilute ammonium hydroxide (NH₄OH) solution.

    • Extract the liberated free alkaloids with dichloromethane or chloroform (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent to obtain the crude alkaloid extract.

Protocol 2: Column Chromatography for this compound Purification
  • Column Preparation:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with chloroform.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of methanol (e.g., 99:1, 98:2, 95:5, etc., chloroform:methanol).[4]

    • Collect fractions of a fixed volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a suitable mobile phase (e.g., Chloroform:Methanol 95:5) and visualize with Dragendorff's reagent.

    • Combine the fractions that show a major spot corresponding to the Rf of a this compound standard.

  • Further Purification:

    • The combined fractions may require further purification by preparative TLC or HPLC to obtain pure this compound.

Data Presentation

Table 1: Summary of Reported Extraction and Purification Methods for Kopsia Alkaloids

Plant Source Extraction Solvent Purification Method Mobile Phase/Eluent Reference
Kopsia arborea (Stem-bark)EthanolColumn Chromatography (Silica gel), Centrifugal TLCChloroform with increasing proportions of Methanol; Ether (NH₃-saturated)[4]
Kopsia fruticosa (Aerial parts)70% EthanolHPLCNot specified[1]
Kopsia pauciflora (Leaves)Acidic EthanolColumn Chromatography (Silica gel)Chloroform-Methanol[1]

Note: The yields of this compound are often not reported in studies focused on the isolation of multiple alkaloids. The efficiency of each method will vary depending on the specific experimental conditions.

Visualizations

Kopsine_Extraction_Workflow Plant Dried & Powdered Kopsia fruticosa Leaves Extraction Solvent Extraction (e.g., 80% Ethanol) Plant->Extraction Filtration Filtration & Concentration Extraction->Filtration Acidification Acidification (e.g., 5% HCl) Filtration->Acidification LiquidLiquid1 Liquid-Liquid Extraction (wash with non-polar solvent) Acidification->LiquidLiquid1 Basification Basification (e.g., NH4OH to pH 9-10) LiquidLiquid1->Basification LiquidLiquid2 Liquid-Liquid Extraction (extract with Chloroform) Basification->LiquidLiquid2 Drying Drying & Evaporation LiquidLiquid2->Drying CrudeAlkaloids Crude Alkaloid Extract Drying->CrudeAlkaloids Kopsine_Purification_Workflow CrudeAlkaloids Crude Alkaloid Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChromatography TLC_Monitoring TLC Monitoring of Fractions ColumnChromatography->TLC_Monitoring CombineFractions Combine this compound-rich Fractions TLC_Monitoring->CombineFractions Prep_HPLC Preparative HPLC (if necessary) CombineFractions->Prep_HPLC Purethis compound Pure this compound CombineFractions->Purethis compound if sufficiently pure Prep_HPLC->Purethis compound

References

Kopsine stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the indole alkaloid Kopsine.

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

To maintain the integrity of this compound, it should be stored under specific conditions. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C. For long-term storage (months to years), the compound should be stored at -20°C. Proper storage is crucial as the stability of alkaloids can be influenced by temperature and light.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to prevent the introduction of water, which can affect the stability of the compound.

Q3: What is the expected shelf-life of this compound?

If stored correctly under the recommended long-term conditions (-20°C, dry, and dark), this compound has a shelf life of over three years.

Q4: Are there any known degradation products of this compound?

Yes, this compound is known to degrade in the presence of aqueous or alcoholic alkali. This degradation yields two new bases: kopsidine and kopsidinine.[3][4] It is important to avoid basic conditions during experiments to prevent the formation of these degradation products.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage or handling.Verify that this compound has been stored at the correct temperature and protected from light. Prepare fresh stock solutions in anhydrous DMSO.
Contamination of the sample or reagents.Use fresh, high-purity solvents and reagents. Ensure all labware is clean and dry.
Pipetting errors or inaccurate concentrations.Calibrate pipettes regularly. Prepare serial dilutions carefully and verify concentrations if possible.
Low purity of this compound observed in analytical tests (e.g., HPLC, NMR). Degradation during sample preparation or analysis.Avoid exposure of the sample to harsh conditions such as extreme pH, high temperatures, or prolonged exposure to light during sample preparation.[1][2]
Presence of known degradation products (kopsidine, kopsidinine).If basic conditions were used in the experimental procedure, consider that the observed impurities may be degradation products. Re-evaluate the experimental protocol to avoid alkaline environments.[3][4]
Precipitation of this compound in aqueous buffers. Low aqueous solubility of this compound.While this compound is soluble in DMSO, it may precipitate when diluted into aqueous buffers. Try to keep the final DMSO concentration in the assay as low as possible while maintaining solubility. Sonication may help to redissolve small amounts of precipitate.

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the stability of this compound under various experimental conditions. The following table summarizes the known qualitative stability information. Researchers are encouraged to perform their own stability studies for their specific experimental setups.

Condition Stability Profile Source
pH Unstable under alkaline (basic) conditions.[3][4]
Temperature Stable for short periods at 0-4°C and for long periods at -20°C.
Light Should be stored in the dark, suggesting potential light sensitivity.
Solvent Soluble and relatively stable in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Calibrated micropipettes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use.

Protocol 2: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions (e.g., different pH buffers, temperatures).

  • Materials:

    • This compound stock solution

    • Buffers of various pH values

    • Incubators or water baths set to desired temperatures

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).

    • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or ammonium acetate).

  • Procedure:

    • Prepare solutions of this compound at a known concentration in the different buffers to be tested.

    • Divide each solution into multiple aliquots.

    • Store the aliquots under the desired temperature and light conditions.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each condition.

    • Immediately analyze the samples by HPLC to determine the peak area of the intact this compound.

    • The percentage of this compound remaining at each time point can be calculated relative to the initial time point (t=0).

    • The appearance of new peaks can be monitored to identify potential degradation products.

Visualizations

Hypothetical Signaling Pathway for an Indole Alkaloid

The specific signaling pathways modulated by this compound are not yet well-defined in publicly available literature. The following diagram illustrates a hypothetical pathway by which an indole alkaloid might exert its effects, for example, by interacting with a G-protein coupled receptor (GPCR) and modulating downstream signaling cascades. This is a generalized representation and not a confirmed pathway for this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical signaling pathway for an indole alkaloid.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the logical flow of an experiment to assess the stability of this compound under different conditions.

start Start prep_solution Prepare this compound Solution in Test Buffer start->prep_solution divide_aliquots Divide into Aliquots prep_solution->divide_aliquots expose_conditions Expose to Different Conditions (pH, Temp, Light) divide_aliquots->expose_conditions sample_timepoint Sample at Time Points expose_conditions->sample_timepoint sample_timepoint->sample_timepoint hplc_analysis Analyze by HPLC sample_timepoint->hplc_analysis data_analysis Analyze Data (% Remaining, Degradants) hplc_analysis->data_analysis end End data_analysis->end

References

Optimizing reaction conditions for Kopsine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Kopsine and its analogues. The information is compiled from published literature to address common challenges encountered during key synthetic steps.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, offering potential solutions and optimized conditions based on reported experimental data.

Issue 1: Low Yield in Chugaev Elimination for Olefin Formation

  • Question: I am experiencing low yields and a mixture of regioisomers during the Chugaev elimination to form the key olefin intermediate. How can I optimize this step?

  • Answer: The regioselectivity and yield of the Chugaev elimination are highly dependent on the substrate and reaction conditions. Here are some strategies to improve the outcome:

    • Temperature Optimization: Initial reports showed that warming a solution of the xanthate intermediate in o-dichlorobenzene (o-DCB) at 150 °C for 1 hour resulted in an 85% yield but as a 2:1 mixture of isomers. Lowering the temperature to 130 °C in benzene in a sealed vessel for 6 hours can improve the yield to 95%.[1]

    • Substrate Modification: Modifying the substrate can significantly alter the reaction's course. Conversion of the indoline to a Cbz carbamate before forming the methyl dithiocarbonate has been shown to reverse the regioselectivity in favor of the more substituted and stable olefin. This modification also allows for milder reaction conditions.[1][2]

    Table 1: Comparison of Chugaev Elimination Conditions

SubstrateSolventTemperatureTimeYieldRegioisomeric Ratio (desired:undesired)
Xanthate 5o-DCB150 °C1 h85%2:1
Xanthate 5Benzene130 °C6 h95%Not specified
Cbz-protected Xanthate 14Toluene100 °C48 h90%2-2.7:1 (reversed)

Issue 2: Poor Diastereoselectivity in the SmI₂-Mediated Radical Cyclization

  • Question: My SmI₂-mediated radical cyclization to form the bicyclo[2.2.2]octane core is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

  • Answer: The diastereoselectivity of the SmI₂-mediated cyclization is influenced by the reaction conditions and the possibility of kinetic versus thermodynamic protonation of the resulting enolate.

    • Reaction Conditions: Treatment of the precursor with SmI₂ in a 10:1 mixture of THF-HMPA at 25 °C for 20 minutes has been reported to provide the desired product in excellent yield (75%) as a single diastereomer.[1] This is attributed to a radical-mediated cyclization followed by kinetic protonation from the less hindered convex face.

    • Alternative Radical Cyclization: A (TMS)₃SiH-mediated free radical cyclization can also yield the desired carbon skeleton, but it has been shown to produce a 1:1 mixture of C3 diastereomers, indicating that the SmI₂-mediated process offers superior stereocontrol in this case.[1]

Issue 3: Difficulties with the Late-Stage C2-C21 Bond Formation

  • Question: I am struggling with the late-stage formation of the C2-C21 bond to complete the hexacyclic core of this compound. What strategies have been successful?

  • Answer: The late-stage construction of the bicyclo[2.2.2]octane core via C2-C21 bond formation is a key challenge. A successful approach involves a SmI₂-mediated transannular free radical conjugate addition reaction.[3] This strategy is notable as it directly links the this compound structure to the corresponding Aspidosperma alkaloids.[2][3] The success of this step relies on the precise setup of the radical cyclization conditions as detailed in the previous issue.

Frequently Asked Questions (FAQs)

  • Question: What are the main synthetic strategies for constructing the core structure of this compound?

  • Answer: The complex, caged polycyclic skeleton of this compound presents significant synthetic challenges.[4][5][6] Key strategies often focus on the construction of the central bicyclo[2.2.2]octane moiety. Common approaches include:

    • Diels-Alder Reactions: This cycloaddition strategy is frequently used to form the bicyclo[2.2.2]octane ring system early in the synthesis.[4]

    • Intramolecular [4 + 2]/[3 + 2] Cycloaddition Cascade: A powerful method that assembles the pentacyclic skeleton in a single step, forming multiple C-C bonds and stereocenters with high diastereoselectivity.[2]

    • SmI₂-mediated Radical Cyclization: As discussed in the troubleshooting section, this can be used for late-stage transannular cyclizations to form the bicyclo[2.2.2]octane core.[3][5]

  • Question: Are there any asymmetric approaches to the synthesis of this compound?

  • Answer: Yes, enantioselective syntheses of this compound have been developed. One notable strategy involves an asymmetric one-pot [n+2+3] cyclization. This approach utilizes a chiral diether-controlled asymmetric conjugate addition of a lithium amide to an indolepropenoate, followed by a C,N dual alkylation, to produce a key intermediate with high enantiomeric excess (98% ee).[4]

  • Question: What are some of the major challenges in the total synthesis of this compound and related alkaloids?

  • Answer: The primary challenges in this compound synthesis stem from its complex molecular architecture, which includes:

    • Multiple contiguous stereocenters.

    • Two all-carbon quaternary stereocenters embedded in a rigid, caged polycyclic skeleton.[4][5][6]

    • The construction of the strained heptacyclic caged ring system in some derivatives.[5] These features demand highly stereoselective and efficient reactions to achieve the desired target.

Experimental Protocols

Protocol 1: Optimized Chugaev Elimination (Cbz-protected substrate)

  • To a solution of the Cbz-protected alcohol precursor in THF, add NaH at 0 °C and stir for 1 hour.

  • Add CS₂ and continue stirring for 1 hour at 0 °C.

  • Add MeI and allow the reaction to warm to 25 °C and stir for 1 hour to form the xanthate.

  • Purify the xanthate intermediate.

  • Dissolve the purified xanthate in toluene.

  • Heat the solution at 100 °C for 48 hours.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting olefin product by column chromatography.[1][2]

Protocol 2: Diastereoselective SmI₂-Mediated Radical Cyclization

  • Prepare a 0.1 M solution of the xanthate precursor in a 10:1 mixture of THF and HMPA.

  • To this solution, add a solution of SmI₂ in THF at 25 °C.

  • Stir the reaction mixture for 20 minutes.

  • Quench the reaction with a suitable proton source.

  • Extract the product with an organic solvent and wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the cyclized product by column chromatography.[1]

Visualizations

Kopsine_Synthesis_Workflow cluster_start Starting Materials cluster_key_steps Key Transformations cluster_intermediate Key Intermediate cluster_end Final Product Indole_Derivative Indole Derivative Cycloaddition [4+2] Cycloaddition or Cascade Reaction Indole_Derivative->Cycloaddition Multiple Steps Core_Formation Bicyclo[2.2.2]octane Core Formation Cycloaddition->Core_Formation Pentacyclic_Intermediate Pentacyclic Intermediate Core_Formation->Pentacyclic_Intermediate Radical_Cyclization SmI2-mediated Radical Cyclization This compound This compound Radical_Cyclization->this compound Pentacyclic_Intermediate->Radical_Cyclization Late-stage Functionalization

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome Start Low Yield or Poor Selectivity in a Key Step Identify_Step Identify Problematic Reaction (e.g., Elimination, Cyclization) Start->Identify_Step Review_Conditions Review Current Reaction Conditions (Temp, Solvent, Reagents) Identify_Step->Review_Conditions Optimize_Temp Optimize Temperature Review_Conditions->Optimize_Temp Change_Solvent Change Solvent Review_Conditions->Change_Solvent Modify_Substrate Substrate Modification (e.g., Protecting Group) Review_Conditions->Modify_Substrate Alternative_Reagent Use Alternative Reagents Review_Conditions->Alternative_Reagent Improved_Yield Improved Yield and/or Selectivity Optimize_Temp->Improved_Yield Change_Solvent->Improved_Yield Modify_Substrate->Improved_Yield Alternative_Reagent->Improved_Yield

Caption: A logical workflow for troubleshooting synthetic reaction issues.

References

Troubleshooting Kopsine solubility for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Kopsine solubility. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

A1: this compound is a natural indole alkaloid found in plants of the Kopsia genus. Like many alkaloids, this compound is a lipophilic molecule, which often results in poor aqueous solubility. For bioassays, especially cell-based assays that are conducted in aqueous media, ensuring that this compound is fully dissolved is critical for obtaining accurate and reproducible results. Precipitation of the compound can lead to inaccurate dosing and misleading experimental outcomes.

Q2: Which solvents are recommended for dissolving this compound?

A2: Based on the general solubility profile of indole alkaloids, polar organic solvents are the most effective for dissolving this compound. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies. Other polar organic solvents such as ethanol and methanol can also be used. It is crucial to prepare a high-concentration stock solution in one of these organic solvents, which can then be serially diluted in the aqueous assay medium to the final desired concentration.

Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?

A3: While DMSO is an excellent solvent, it can exhibit toxicity to cells at higher concentrations. It is a common practice in cell culture to keep the final concentration of DMSO in the medium at or below 0.5% (v/v) to minimize solvent-induced artifacts. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. What can I do?

A4: Precipitation upon addition to an aqueous medium is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Increase the solvent concentration (with caution): You can try slightly increasing the final concentration of the organic solvent (e.g., DMSO) in your assay medium, but be mindful of potential solvent toxicity.

  • Use a solubilizing agent: In some cases, non-ionic surfactants like Tween 80 or PEG400 can be used as co-solvents to improve solubility.[1] However, their compatibility with your specific assay must be validated.

  • pH adjustment: The solubility of alkaloids can be pH-dependent. As basic compounds, their solubility may increase in acidic conditions. However, altering the pH of your cell culture medium can significantly impact cell viability and should be approached with caution.

  • Sonication: Briefly sonicating the final solution can sometimes help to dissolve small amounts of precipitate.

  • Warm the medium: Gently warming the assay medium (e.g., to 37°C) before adding the this compound stock solution can sometimes improve solubility.

Quantitative Solubility Data

SolventExpected SolubilityNotes
DMSO HighRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Ethanol Moderate to HighCan be used as an alternative to DMSO for stock solutions.
Methanol Moderate to HighAnother alternative for stock solutions, though generally more volatile than DMSO or ethanol.
Water LowThis compound is expected to have very poor solubility in neutral aqueous solutions. Solubility may be slightly enhanced in acidic aqueous solutions.
PBS (pH 7.4) Very LowSimilar to water, expect poor solubility. Direct dissolution in PBS without a co-solvent is not recommended for achieving high concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 380.45 g/mol , dissolve 3.80 mg in 1 mL of DMSO).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Objective: To dilute the this compound stock solution in cell culture medium to the final working concentration while minimizing precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete cell culture medium

  • Sterile dilution tubes

  • Calibrated micropipettes

Procedure:

  • Thaw the this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired concentrations.

  • When diluting, add the this compound stock solution to the culture medium and immediately mix by gentle pipetting or vortexing to ensure rapid and uniform dispersion. This helps to prevent localized high concentrations that can lead to precipitation.

  • Visually inspect the final working solutions for any signs of precipitation before adding them to the cells. If precipitation is observed, refer to the troubleshooting guide.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is at a non-toxic level for the cells being used (typically ≤0.5%).

Visualizations

This compound Troubleshooting Workflow

This compound Solubility Troubleshooting Troubleshooting this compound Solubility Issues start Start: this compound Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final concentration check_concentration->lower_concentration Yes check_solvent Is the final solvent concentration sufficient? check_concentration->check_solvent No end_success Success: this compound is dissolved lower_concentration->end_success increase_solvent Action: Cautiously increase final DMSO concentration (e.g., to 0.5%) check_solvent->increase_solvent No use_solubilizer Consider using a solubilizing agent (e.g., Tween 80, PEG400) check_solvent->use_solubilizer Yes increase_solvent->end_success validate_solubilizer Action: Validate solubilizer compatibility with the assay use_solubilizer->validate_solubilizer Yes sonicate_solution Action: Briefly sonicate the final solution use_solubilizer->sonicate_solution No validate_solubilizer->end_success warm_solution Action: Gently warm the medium before adding this compound sonicate_solution->warm_solution warm_solution->end_success end_fail Issue persists: Re-evaluate experimental design or compound source warm_solution->end_fail

Caption: A decision tree for troubleshooting this compound precipitation in bioassays.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on the cytotoxic activity of related Kopsia alkaloids, this compound is hypothesized to induce apoptosis in cancer cells. The following diagram illustrates a potential signaling cascade.

Kopsine_Apoptosis_Pathway Hypothesized this compound-Induced Apoptosis Pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mito_Potential Decreased Mitochondrial Membrane Potential ROS->Mito_Potential Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., increased Bax/Bcl-2 ratio) Mito_Potential->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed pathway for this compound-induced apoptosis in cancer cells.

Experimental Workflow for Assessing this compound Cytotoxicity

Kopsine_Cytotoxicity_Workflow Workflow for this compound Cytotoxicity Assay prep_stock 1. Prepare this compound Stock Solution (in DMSO) cell_seeding 2. Seed Cells in 96-well Plates prep_stock->cell_seeding treatment 3. Treat Cells with Serial Dilutions of this compound cell_seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation viability_assay 5. Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 6. Analyze Data and Determine IC50 viability_assay->data_analysis

Caption: A standard workflow for determining the cytotoxic effects of this compound.

References

Technical Support Center: Enhancing the Purity of Isolated Kopsine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of isolated Kopsine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield of this compound After Extraction

Possible Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider extending the extraction time or performing multiple extraction cycles. Use a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, then methanol) to ensure a broad range of alkaloids are extracted.
Degradation of this compound This compound can degrade under alkaline conditions. Avoid using strong bases during extraction and work-up. Maintain a neutral or slightly acidic pH. Additionally, prolonged exposure to high temperatures can lead to degradation; use moderate temperatures for solvent evaporation.[1]
Emulsion Formation During Liquid-Liquid Extraction To break emulsions, try adding a saturated NaCl solution, gently swirling instead of vigorous shaking, or filtering the mixture through a bed of Celite.

Issue 2: Poor Separation During Column Chromatography

Possible Cause Recommended Solution
Inappropriate Solvent System The choice of solvent system is critical for good separation. For normal-phase chromatography on silica gel, a common mobile phase for indole alkaloids is a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone), often with a small amount of a basic modifier like diethylamine or triethylamine to reduce tailing. Start with a low polarity mobile phase and gradually increase the polarity (gradient elution). Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good solvent system will give a clear separation of spots with Rf values between 0.2 and 0.5 for the compounds of interest.
Column Overloading Overloading the column with too much crude extract will result in broad, overlapping peaks. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Improper Column Packing An improperly packed column will have channels and cracks, leading to poor separation. Ensure the silica gel is uniformly packed as a slurry and is not allowed to run dry.
Co-elution of Structurally Similar Alkaloids Kopsia species contain a wide variety of structurally related indole alkaloids which can be difficult to separate.[2] If simple column chromatography is insufficient, consider using preparative High-Performance Liquid Chromatography (Prep-HPLC) with a more efficient stationary phase (e.g., C18 for reverse-phase) or a different chromatographic technique like Sephadex LH-20 for size-exclusion chromatography.

Issue 3: Difficulty with this compound Crystallization

Possible Cause Recommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization. Ensure the this compound fraction is of high purity (>95%) before attempting crystallization. If necessary, perform an additional chromatographic step.
Inappropriate Solvent The ideal crystallization solvent should dissolve this compound when hot but have low solubility when cold. For indole alkaloids, common crystallization solvents include methanol, ethanol, acetone, or mixtures such as methanol/water or ethyl acetate/hexane. Experiment with a variety of solvents on a small scale to find the optimal one.
Supersaturation Not Reached To induce crystallization, slowly cool the saturated solution. If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.
Oiling Out If this compound separates as an oil instead of crystals, this may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or allowing it to cool more slowly. Redissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity appears can sometimes induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound extract?

A1: Crude extracts from Kopsia species are complex mixtures containing numerous other indole alkaloids. The specific impurities will depend on the plant part and the extraction method used. However, some of the most common co-occurring alkaloids that may be present as impurities include:

  • Aspidofractinine-type alkaloids: A large and diverse group of alkaloids often found in Kopsia.[2]

  • Kopsinine: Another major alkaloid in several Kopsia species.

  • Fruticosamine and Fruticosine: Isomers of this compound.

  • Eburnamine-type alkaloids. [2]

  • Chanofruticosinates. [2]

It is also possible to have pigments like chlorophyll and other plant metabolites in the initial extract.

Q2: What is a good starting point for a TLC solvent system to monitor my this compound purification?

A2: A good starting point for a TLC solvent system for this compound on a silica gel plate would be a mixture of a non-polar and a polar solvent. You can try the following systems and adjust the ratios to achieve optimal separation:

  • Toluene: Ethyl Acetate: Diethylamine (e.g., 7:2:1)

  • Chloroform: Methanol (e.g., 9:1) with a few drops of ammonia to reduce tailing.

  • Hexane: Ethyl Acetate (start with a high ratio of hexane and gradually increase the ethyl acetate).

The ideal system should give your this compound spot an Rf value of approximately 0.3-0.4.

Q3: My this compound seems to be degrading during purification. What are the likely causes and how can I prevent it?

A3: this compound is susceptible to degradation under certain conditions. The most likely causes are:

  • pH extremes: this compound can degrade in both strong acidic and strong alkaline conditions. It is advisable to work at a near-neutral pH whenever possible. If acidic or basic conditions are necessary for extraction or separation, they should be neutralized as quickly as possible.

  • Elevated temperatures: Prolonged exposure to heat, for example, during solvent evaporation, can cause degradation. Use a rotary evaporator at a moderate temperature (e.g., 40°C) and avoid heating dry residues for extended periods.

  • Oxidation: While less documented for this compound specifically, many complex alkaloids are sensitive to oxidation. It is good practice to store purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark to minimize oxidative degradation.

Q4: What analytical techniques are best suited for assessing the purity of my final this compound sample?

A4: To accurately determine the purity of your isolated this compound, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used. Purity is determined by the relative area of the this compound peak compared to the total area of all peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of this compound and the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to detect and quantify impurities if their signals do not overlap with those of this compound.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for this compound purification. Please note that these are approximate values and may need to be optimized for your specific experimental conditions.

Purification Method Stationary Phase Typical Mobile Phase Typical Yield (%) Expected Purity (%)
Column Chromatography Silica GelGradient of Hexane:Ethyl Acetate with 0.1% Triethylamine50-7085-95
Column Chromatography Sephadex LH-20Chloroform:Methanol (1:1)60-80>90
Preparative HPLC C18 (Reverse-Phase)Gradient of Water (with 0.1% Formic Acid) and Acetonitrile>80>98
Crystallization -Methanol/Water or Ethyl Acetate/Hexane>90 (from a >95% pure fraction)>99

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Kopsia Species

  • Air-dry and finely grind the plant material (e.g., leaves, stems).

  • Defat the powdered material by extraction with hexane for several hours.

  • Discard the hexane extract and air-dry the plant residue.

  • Extract the defatted plant material with methanol or ethanol at room temperature for 24-48 hours with occasional shaking. Repeat this step 2-3 times.

  • Combine the alcoholic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acidify the crude extract with 2% sulfuric acid or tartaric acid to a pH of ~2.

  • Wash the acidic solution with dichloromethane or ethyl acetate to remove neutral compounds.

  • Make the aqueous layer basic (pH ~9-10) with ammonium hydroxide or sodium carbonate.

  • Extract the alkaloids from the basic aqueous solution with dichloromethane or a mixture of chloroform and methanol.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

Protocol 2: Column Chromatography on Silica Gel

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into a glass column and allow it to pack uniformly. Do not let the column run dry.

  • Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with a low-polarity mobile phase (e.g., 100% hexane or a high hexane/ethyl acetate ratio).

  • Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing pure this compound and evaporate the solvent.

Visualizations

Experimental_Workflow Start Crude this compound Extract TLC TLC Analysis for Solvent System Optimization Start->TLC Column Column Chromatography (e.g., Silica Gel) TLC->Column Fractions Collect and Analyze Fractions by TLC Column->Fractions Pure_this compound Combine Pure this compound Fractions Fractions->Pure_this compound Purity > 95% Impure_Fractions Impure Fractions Fractions->Impure_Fractions Purity < 95% Prep_HPLC Optional: Preparative HPLC for Higher Purity Pure_this compound->Prep_HPLC Crystallization Crystallization Pure_this compound->Crystallization Prep_HPLC->Crystallization Final_Product Pure Crystalline this compound Crystallization->Final_Product Repurify Repurify Impure Fractions Impure_Fractions->Repurify Repurify->Column Troubleshooting_Logic Start Low Purity of this compound? Check_TLC Review TLC of Crude Extract Start->Check_TLC Yes Good_Purity High Purity Achieved Start->Good_Purity No Complex_Mixture Is it a very complex mixture? Check_TLC->Complex_Mixture Optimize_Column Optimize Column Chromatography (Gradient, Stationary Phase) Complex_Mixture->Optimize_Column No Use_Prep_HPLC Consider Preparative HPLC Complex_Mixture->Use_Prep_HPLC Yes Check_Column_Loading Was the column overloaded? Optimize_Column->Check_Column_Loading Reduce_Load Reduce Sample Load Check_Column_Loading->Reduce_Load Yes Check_Peak_Shape Are peaks tailing? Check_Column_Loading->Check_Peak_Shape No Reduce_Load->Good_Purity Add_Modifier Add Modifier to Mobile Phase (e.g., Triethylamine) Check_Peak_Shape->Add_Modifier Yes Check_Peak_Shape->Good_Purity No Add_Modifier->Good_Purity

References

Kopsine Resistance in Cancer Cells: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing potential resistance mechanisms to Kopsine in cancer cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

This compound is a monoterpenoid indole alkaloid derived from plants of the Kopsia genus.[1] Various alkaloids from Kopsia species have demonstrated cytotoxic activity against a range of cancer cell lines.[1][2][3][4][5] For instance, related compounds have shown inhibitory effects on human lung cancer and colorectal adenocarcinoma cells.[2][4]

Q2: What are the common mechanisms of drug resistance in cancer cells that might apply to this compound?

While specific resistance mechanisms to this compound are not yet extensively documented, cancer cells can develop resistance to alkaloid-based drugs through several general mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6][7][8][9]

  • Alteration of Drug Targets: Mutations or changes in the expression of the molecular target(s) of this compound can prevent the drug from binding effectively.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote survival and inhibit apoptosis (programmed cell death), thereby counteracting the cytotoxic effects of this compound. Common pathways involved include the PI3K/Akt and MAPK/ERK pathways.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells may upregulate their DNA repair mechanisms to survive the treatment.

  • Inhibition of Apoptosis: Cancer cells can acquire resistance by overexpressing anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax).[10][11][12]

Q3: My cells are showing reduced sensitivity to this compound over time. What could be the cause?

This phenomenon, known as acquired resistance, is common in cancer cell lines continuously exposed to a cytotoxic compound. The most likely cause is the selection and proliferation of a subpopulation of cells that have inherent resistance mechanisms or have developed new ones. This often involves the overexpression of drug efflux pumps like P-glycoprotein.

Q4: I am not observing the expected level of apoptosis in my this compound-treated cells. What should I check?

Several factors could contribute to this:

  • Sub-optimal Drug Concentration: Ensure you are using a concentration of this compound that is appropriate for inducing apoptosis in your specific cell line. An IC50 determination is recommended.

  • Cell Line-Specific Resistance: Your cell line may have intrinsic resistance mechanisms that inhibit apoptosis.

  • Assay Sensitivity: The apoptosis detection method you are using may not be sensitive enough. Consider trying an alternative method (e.g., Annexin V/PI staining, caspase activity assay).

  • Timing of Measurement: Apoptosis is a dynamic process. You may need to perform a time-course experiment to identify the optimal time point for observing apoptosis after this compound treatment.

Q5: Are there any known signaling pathways affected by this compound or related indole alkaloids?

Studies on indole alkaloids suggest they can modulate key signaling pathways involved in cell survival and proliferation. For example, some indole alkaloids have been shown to target the mitochondrial and protein tyrosine kinase signaling pathways (PTKs-Ras/Raf/ERK).[1][2] Others have been found to influence the PI3K/Akt pathway. These pathways are critical regulators of apoptosis and cell cycle progression.

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a hemocytometer or automated cell counter for accurate cell counts.
Compound Precipitation Visually inspect the culture medium for any signs of this compound precipitation. Prepare fresh stock solutions and ensure proper solubilization in the vehicle (e.g., DMSO). Run a vehicle-only control.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Contamination Regularly test for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal contamination.
Problem 2: this compound Appears to be Ineffective on a New Cancer Cell Line
Potential Cause Troubleshooting Steps
Intrinsic Resistance The cell line may have high endogenous levels of ABC transporters or other resistance factors. Perform a dose-response curve to determine the IC50 value, which may be significantly higher for this cell line.
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Perform a serial dilution to test a wide range of concentrations.
Cell Proliferation Rate The cytotoxic effects of some drugs are more pronounced in rapidly dividing cells. Consider the doubling time of your cell line.
This compound Degradation Prepare fresh dilutions of this compound for each experiment. Protect stock solutions from light and repeated freeze-thaw cycles.

Quantitative Data Summary

Compound Cell Line Reported IC50 (µM)
Kopsia Alkaloid DerivativePC9 (Human Lung Cancer)15.07 ± 1.19[13]
CoptisineA549 (Non-small-cell lung cancer)18.09[11][14]
CoptisineH460 (Non-small-cell lung cancer)29.50[11]
CoptisineH2170 (Non-small-cell lung cancer)21.60[11]

Note: This table presents data for related alkaloids to provide a general indication of potency. Researchers should determine the specific IC50 of this compound for their cell lines of interest.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • This compound-sensitive parental cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Methodology:

  • Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth).

  • Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency and show a stable growth rate, subculture them.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

  • Recovery and Stabilization: After each dose escalation, there may be significant cell death. Allow the surviving cells to recover and repopulate the flask.

  • Repeat and Freeze Stocks: Repeat the dose escalation and recovery steps until the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50). At each stage of stable resistance, freeze down vials of cells for future use.

  • Characterization: Once a resistant cell line is established, characterize its level of resistance by determining the new IC50 value and comparing it to the parental cell line. Further characterization can include assessing the expression of ABC transporters.

Protocol 2: Western Blot Analysis of Pro-Survival Signaling Pathways

This protocol outlines the steps for analyzing the activation status of the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Parental and this compound-resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Lysis: Plate and treat parental and resistant cells with this compound for the desired time. Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling_Pathway cluster_membrane This compound This compound PI3K PI3K This compound->PI3K Ras Ras This compound->Ras Apoptosis Apoptosis This compound->Apoptosis ABC_Transporter ABC Transporter (e.g., P-gp) Cell_Membrane Receptor Growth Factor Receptor Receptor->PI3K Receptor->Ras Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Akt->Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Kopsine_out This compound ABC_Transporter->Kopsine_out Efflux Experimental_Workflow Start Start with This compound-sensitive parental cell line IC50_initial Determine initial IC50 Start->IC50_initial Culture_low_dose Culture with low-dose this compound (IC10-IC20) IC50_initial->Culture_low_dose Monitor_growth Monitor growth and subculture Culture_low_dose->Monitor_growth Increase_dose Increase This compound dose Monitor_growth->Increase_dose Cell_death_recovery Cell death and recovery of survivors Increase_dose->Cell_death_recovery Cell_death_recovery->Monitor_growth Repeat cycles Resistant_line Established This compound-resistant cell line Cell_death_recovery->Resistant_line Characterize Characterize resistance (new IC50, etc.) Resistant_line->Characterize

References

Technical Support Center: Enhancing the Bioactivity and Selectivity of Kopsine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Kopsine, a complex indole alkaloid with promising but challenging bioactive properties. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work, with a focus on improving the selectivity of this compound's bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is a naturally occurring monoterpenoid indole alkaloid found in plants of the Kopsia genus.[1] These plants are known producers of a wide variety of biologically active alkaloids.[1] Pharmacological studies have revealed that constituents of the Kopsia genus, including this compound, exhibit a range of biological effects, with a significant focus on their cytotoxic (anti-cancer) activities.[1]

Q2: What are the primary challenges in working with this compound for drug development?

The primary challenge lies in the complex structure of this compound and the potential for off-target effects, leading to a lack of selectivity. While some Kopsia alkaloids have shown potent cytotoxicity against cancer cell lines, they have also demonstrated toxicity towards normal, non-cancerous cells, which is a significant hurdle for their therapeutic development.[2][3]

Q3: What are the general mechanisms of action for the cytotoxic effects of Kopsia alkaloids?

While the precise mechanism for this compound is still under investigation, related alkaloids from the Kopsia genus have been shown to induce cell death in cancer cells through apoptosis and cell cycle arrest.[4] Apoptosis, or programmed cell death, is a critical pathway for eliminating cancerous cells and can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7][8] Cell cycle arrest prevents cancer cells from proliferating and can occur at different phases of the cell cycle, such as G2/M.[4][9]

Troubleshooting Guides

Problem 1: High Cytotoxicity in both Cancerous and Normal Cell Lines

Symptoms:

  • Similar IC50 values for this compound when tested against both cancerous and non-cancerous (e.g., NIH/3T3) cell lines.[2][3]

  • Observed cell death in control, non-cancerous cell cultures treated with this compound.

Possible Causes:

  • Lack of Target Selectivity: this compound may be interacting with molecular targets that are essential for the viability of both normal and cancerous cells.

  • General Cellular Stress: The compound might be inducing a general stress response (e.g., oxidative stress) that is not specific to cancer cells.

Suggested Solutions:

  • Perform a Dose-Response Curve on a Wider Range of Cell Lines: Compare the cytotoxic effects of this compound on a panel of cancer cell lines from different tissues and at least one or two different types of normal cell lines (e.g., fibroblasts, epithelial cells). This will help to determine if there is any tissue-specific selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize or obtain analogs of this compound with slight chemical modifications. Testing these analogs can help identify which parts of the molecule are responsible for cytotoxicity and which might be altered to improve selectivity.

  • Investigate the Mechanism of Cell Death: Determine if this compound induces apoptosis or necrosis in both cell types. A compound that selectively induces apoptosis in cancer cells is more desirable. This can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

  • Molecular Target Identification: Utilize techniques such as affinity chromatography, mass spectrometry-based proteomics, or computational molecular docking to identify the protein targets of this compound.[10][11][12][13] Knowing the target can help in designing more selective derivatives.

Problem 2: Inconsistent IC50 Values in Cytotoxicity Assays

Symptoms:

  • High variability in IC50 values for this compound between replicate experiments.

  • Poor reproducibility of results.

Possible Causes:

  • Compound Solubility Issues: this compound, like many natural products, may have poor solubility in aqueous cell culture media, leading to inconsistent concentrations in the wells.

  • Assay Interference: The chemical structure of this compound may interfere with the reagents used in certain cytotoxicity assays (e.g., MTT, XTT).

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can significantly impact the final readout.

Suggested Solutions:

  • Optimize Compound Dissolution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it in the cell culture medium. Perform a solubility test to determine the maximum concentration that can be achieved without precipitation.

  • Use a Different Cytotoxicity Assay: If you suspect assay interference, try a different method that relies on a different principle. For example, if you are using an MTT assay (which measures metabolic activity), you could switch to a lactate dehydrogenase (LDH) assay (which measures membrane integrity) or a cell counting-based method.

  • Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure that all wells have a consistent number of cells at the beginning of the experiment.

  • Include Appropriate Controls: Always include positive (e.g., a known cytotoxic drug) and negative (vehicle control) controls in your experiments to monitor for consistency and potential issues with the assay itself.

Data Presentation

The following table summarizes the reported cytotoxic activities of various Kopsia alkaloids against different cell lines. This data can be used as a reference for your own experiments and to understand the general bioactivity profile of this class of compounds.

AlkaloidCell LineIC50 (µM)Reference
Kopsiarborine AA549 (Lung Cancer)< 20[14][15]
Kopsiarborine AH446 (Lung Cancer)< 20[14][15]
Kopsiarborine BA549 (Lung Cancer)< 20[14][15]
Kopsiarborine BH446 (Lung Cancer)< 20[14][15]
Kopsiahainanin AA-549 (Lung Cancer)9.4 - 11.7[16]
Kopsiahainanin ABGC-823 (Gastric Cancer)9.4 - 11.7[16]
Kopsiahainanin AHepG2 (Liver Cancer)9.4 - 11.7[16]
Kopsiahainanin AHL-60 (Leukemia)9.4 - 11.7[16]
Kopsiahainanin AMCF-7 (Breast Cancer)9.4 - 11.7[16]
Kopsiahainanin BA-549 (Lung Cancer)12.2 - 15.9[16]
Kopsiahainanin BBGC-823 (Gastric Cancer)12.2 - 15.9[16]
Kopsiahainanin BHepG2 (Liver Cancer)12.2 - 15.9[16]
Kopsiahainanin BHL-60 (Leukemia)12.2 - 15.9[16]
Kopsiahainanin BMCF-7 (Breast Cancer)12.2 - 15.9[16]
KopsifineHL-60 (Leukemia)0.9 µg/mL[2][3]
KopsifineNIH/3T3 (Normal Fibroblast)20.7 µg/mL[2][3]
RhazinicineHeLa (Cervical Cancer)2.9 µg/mL[2][3]
RhazinicineNIH/3T3 (Normal Fibroblast)20.8 µg/mL[2][3]
AspidodasycarpineHeLa (Cervical Cancer)7.5 µg/mL[2][3]
AspidodasycarpineNIH/3T3 (Normal Fibroblast)6.4 µg/mL[2][3]
EburnaminolHT-29 (Colorectal Cancer)75.8 µM[17]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Materials:

  • This compound or this compound analog

  • Cancerous and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

Logical Workflow for Improving this compound Selectivity

Improving_Kopsine_Selectivity Start Start: this compound with Known Bioactivity Assess_Selectivity Assess Selectivity: Cytotoxicity on Cancer vs. Normal Cells Start->Assess_Selectivity SAR_Studies Structure-Activity Relationship (SAR) Studies Assess_Selectivity->SAR_Studies If non-selective Mechanism_Studies Mechanism of Action (Apoptosis, Cell Cycle) Assess_Selectivity->Mechanism_Studies Lead_Optimization Lead Optimization: Chemical Modification SAR_Studies->Lead_Optimization Target_ID Molecular Target Identification Target_ID->Lead_Optimization Mechanism_Studies->Target_ID Lead_Optimization->Assess_Selectivity Re-evaluate Improved_Selectivity Compound with Improved Selectivity Lead_Optimization->Improved_Selectivity

Caption: A workflow for enhancing the selective bioactivity of this compound.

Hypothesized Apoptotic Signaling Pathway

Based on the general mechanisms of other cytotoxic alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase3 Caspase-3 (activation) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway activated by this compound.

Hypothesized Cell Cycle Arrest Pathway

This compound may induce cell cycle arrest at the G2/M phase by modulating the activity of key cell cycle regulators.

Cell_Cycle_Arrest_Pathway This compound This compound CyclinB_CDK1 Cyclin B1/CDK1 Complex This compound->CyclinB_CDK1 Inhibits Cell_Cycle_Arrest G2/M Arrest This compound->Cell_Cycle_Arrest G2_Phase G2 Phase M_Phase M Phase G2_Phase->M_Phase Progression CyclinB_CDK1->M_Phase Promotes

References

Validation & Comparative

A Comparative Analysis of Kopsine and Other Kopsia Alkaloids: Bioactivity Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kopsia is a rich source of structurally diverse monoterpene indole alkaloids, which have garnered significant interest in the scientific community for their wide spectrum of pharmacological activities. These natural compounds have shown promise in various therapeutic areas, including cancer, infectious diseases, and neurological disorders. This guide provides a comparative overview of the bioactivity of kopsine and other notable Kopsia alkaloids, supported by experimental data to aid in research and drug development endeavors.

Cytotoxic Activity

A significant area of investigation for Kopsia alkaloids is their potential as anticancer agents. Numerous studies have evaluated their cytotoxic effects against various cancer cell lines. The data reveals that the cytotoxic potency can vary considerably among different alkaloids and is dependent on the specific cancer cell line being tested.

AlkaloidCancer Cell LineIC50 (µM)Reference
This compound, rhazinilam- (Kopsileuconine B) PC9 (Human Lung Cancer)15.07 ± 1.19[1]
Kopsiahainanin A A-549 (Human Lung Carcinoma)9.4[2]
BGC-823 (Human Stomach Cancer)10.2[2]
HepG2 (Human Liver Cancer)11.7[2]
HL-60 (Human Promyelocytic Leukemia)10.8[2]
MCF-7 (Human Breast Cancer)11.3[2]
SMMC-7721 (Human Liver Cancer)10.5[2]
W480 (Human Colon Cancer)11.1[2]
Kopsiahainanin B A-549 (Human Lung Carcinoma)12.2[2]
BGC-823 (Human Stomach Cancer)14.5[2]
HepG2 (Human Liver Cancer)15.9[2]
HL-60 (Human Promyelocytic Leukemia)13.8[2]
MCF-7 (Human Breast Cancer)14.1[2]
SMMC-7721 (Human Liver Cancer)13.2[2]
W480 (Human Colon Cancer)14.8[2]
Kopsifine HL-60 (Human Promyelocytic Leukemia)0.9 (µg/mL)[3]
Kopsamine HL-60 (Human Promyelocytic Leukemia)6.9 (µg/mL)[3]
Akuammidine HeLa (Human Cervical Cancer)2.8 (µg/mL)[3]
Rhazinicine HeLa (Human Cervical Cancer)2.9 (µg/mL)[3]
Aspidodasycarpine HeLa (Human Cervical Cancer)7.5 (µg/mL)[3]
Eburnaminol HT-29 (Human Colorectal Adenocarcinoma)75.8 ± 3.06[4]

Antimicrobial Activity

Several Kopsia alkaloids have demonstrated inhibitory activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Alkaloid(s)Bacterial StrainMIC (mM)Reference
Kopsiahainanin A & B Enterobacter cloacae<0.3[5]
Escherichia coli<0.3[5]
Klebsiella pneumoniae<0.3[5]
Pseudomonas aeruginosa<0.3[5]
Staphylococcus aureus<0.3[5]
Shigella dysenteriae<0.3[5]
Staphylococcus epidermidis<0.3[5]

Acetylcholinesterase (AChE) Inhibitory Activity

The inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's disease. Certain Kopsia alkaloids have been evaluated for their AChE inhibitory potential.[6]

AlkaloidIC50 (µM)Reference
Kopsihainanine A 38.5[5]
Kopsihainanine B 50.6[5]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8] The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test alkaloids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Kopsia Alkaloids A->B C Incubate B->C D Add MTT Solution C->D E Incubate D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.[9]

Procedure:

  • Preparation of Alkaloid Solutions: Stock solutions of the Kopsia alkaloids are prepared and serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the alkaloid at which no visible growth is observed.

G cluster_workflow Broth Microdilution Workflow A Prepare Serial Dilutions of Alkaloids C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for MIC determination.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a rapid and sensitive colorimetric assay for measuring AChE activity.[11][12]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[13]

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 8.0), DTNB, and the test alkaloid at various concentrations.

  • Enzyme Addition: A solution of AChE is added to the wells, and the plate is pre-incubated.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The rate of the reaction is determined, and the percentage of AChE inhibition is calculated for each concentration of the alkaloid. The IC50 value is then determined.

G cluster_workflow AChE Inhibition Assay Workflow A Prepare Reaction Mixture (Buffer, DTNB, Alkaloid) B Add AChE Enzyme A->B C Pre-incubate B->C D Add Substrate (Acetylthiocholine) C->D E Measure Absorbance at 412 nm D->E F Calculate % Inhibition and IC50 E->F

Workflow for AChE inhibition assay.

References

A Comparative Analysis of Kopsine Synthesis Routes for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the complex landscape of alkaloid synthesis, the total synthesis of Kopsine presents a formidable challenge and a testament to the ingenuity of modern organic chemistry. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering a detailed examination of their strategies, efficiencies, and the practicalities of their experimental execution. By presenting quantitative data in a clear, tabular format and detailing key experimental protocols, this document aims to equip drug development professionals with the critical information needed to evaluate and select the most suitable synthetic pathway for their research and development endeavors.

Key Strategies in this compound Synthesis: An Overview

The heptacyclic structure of this compound, with its intricate cage-like architecture and multiple stereocenters, has inspired a variety of synthetic approaches. These strategies can be broadly categorized by the key bond formations and ring-closing strategies employed to construct the core skeleton. Early syntheses often focused on racemic routes, while more recent efforts have successfully tackled the enantioselective synthesis of this complex natural product. This guide will delve into the seminal work of Magnus, the biomimetic approach of Kuehne, the cascade-driven synthesis by Boger, the organocatalytic strategy of MacMillan, and a collective synthesis approach by Qin.

Comparative Data of this compound Synthesis Routes

Synthesis Route Key Strategy Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Stereochemistry Reference
Magnus (1983) Intramolecular Diels-AlderTryptamine~18Not explicitly statedRacemicJ. Am. Chem. Soc. 1983, 105, 2086-2087
Kuehne (1985) Biomimetic RearrangementTryptamine~10~5%RacemicJ. Org. Chem. 1985, 50, 4790-4796
Boger (2013) [4+2]/[3+2] Cycloaddition CascadeCommercially available materials~12~3.5%RacemicOrg. Lett. 2013, 15, 868-870[1]
MacMillan (2011) Organocascade CatalysisCommercially available materials610%EnantioselectiveNature 2011, 475, 183-188
Qin (2017) Asymmetric Tsuji-Trost Rearrangement / Intramolecular CyclopropanationTetrahydrocarbazolone21~1.5%EnantioselectiveAngew. Chem. Int. Ed. 2017, 56, 3703-3707

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow and key transformations in each of the discussed this compound synthesis routes.

Magnus_Kopsine_Synthesis A Tryptamine Derivative B Pentacyclic Intermediate A->B Multi-step sequence C Intramolecular Diels-Alder B->C Key Cyclization Precursor D Hexacyclic Core C->D Heat E (±)-Kopsine D->E Final transformations

Caption: Magnus's linear approach to racemic this compound.

Kuehne_Kopsine_Synthesis A Biomimetic Precursor B Key Rearrangement A->B Acid-catalyzed C Pentacyclic Intermediate B->C D (±)-Kopsanone C->D Oxidation E (±)-Kopsine D->E Reduction

Caption: Kuehne's biomimetic synthesis of racemic this compound.

Boger_Kopsinine_Synthesis A 1,3,4-Oxadiazole B Intramolecular [4+2]/[3+2] Cascade A->B Heat C Pentacyclic Intermediate B->C D SmI2-mediated Transannular Cyclization C->D Key C-C bond formation E (±)-Kopsinine D->E

Caption: Boger's cascade-driven synthesis of racemic Kopsinine.

MacMillan_Kopsine_Synthesis cluster_0 Organocascade Catalysis cluster_1 Collective Synthesis A Simple Aldehyde & Amine C Enantioselective Diels-Alder A->C B Chiral Imidazolidinone Catalyst B->C D Tetracyclic Intermediate (High ee) C->D E Divergent Functionalization D->E F (-)-Kopsanone E->F G (-)-Kopsinine E->G

Caption: MacMillan's enantioselective and collective synthesis strategy.

Qin_Kopsine_Synthesis A Tetrahydrocarbazolone B Asymmetric Tsuji-Trost Rearrangement A->B C Quaternary Center at C20 B->C D Intramolecular Cyclopropanation C->D E Heptacyclic Core D->E F (-)-Kopsine E->F Final transformations

Caption: Qin's asymmetric synthesis featuring strategic C-C bond formations.

Detailed Experimental Protocols

Key Experiment from Boger's Synthesis: SmI₂-mediated Transannular Cyclization[1]

This protocol details the crucial step in Boger's synthesis for the formation of the bicyclo[2.2.2]octane core of Kopsinine.

Procedure:

  • A solution of the pentacyclic precursor (1.0 equiv) in a 10:1 mixture of THF and HMPA (0.1 M) is prepared under an inert atmosphere.

  • The solution is cooled to 0 °C.

  • A solution of samarium(II) iodide (SmI₂) in THF (0.1 M, 2.0 equiv) is added dropwise to the cooled solution of the substrate.

  • The reaction mixture is stirred at 0 °C for 20 minutes, during which a color change is typically observed.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired hexacyclic product.

Key Experiment from MacMillan's Synthesis: Organocatalytic Enantioselective Diels-Alder Reaction

This protocol describes the initial and critical enantioselective transformation in MacMillan's collective synthesis approach.

Procedure:

  • To a solution of the α,β-unsaturated aldehyde (1.0 equiv) in a suitable solvent such as CH₂Cl₂ is added the chiral imidazolidinone catalyst (0.2 equiv).

  • The corresponding amine salt (e.g., trifluoroacetic acid salt) is added, and the mixture is stirred at room temperature for 5 minutes.

  • The diene (1.5 equiv) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for the specified time (typically several hours to a day), monitoring by TLC for the consumption of the starting aldehyde.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched tetracyclic product.

Conclusion

The synthesis of this compound has evolved significantly from early racemic endeavors to highly efficient and enantioselective strategies. For drug development professionals, the choice of a synthetic route will depend on a multitude of factors including the desired stereochemistry, scalability, cost of starting materials and reagents, and the overall efficiency of the process.

The pioneering work of Magnus and Kuehne laid the foundation for accessing the complex this compound framework. Boger's synthesis introduced a powerful cascade reaction to rapidly build molecular complexity. More recently, the approaches of MacMillan and Qin have showcased the power of asymmetric catalysis to deliver enantiopure this compound and related alkaloids. MacMillan's organocascade approach is particularly noteworthy for its step-economy and the potential for collective synthesis of a range of natural products. Qin's strategy, while longer, demonstrates a high degree of control in the stereoselective construction of multiple quaternary centers.

This comparative guide is intended to serve as a valuable resource for making informed decisions in the strategic planning and execution of this compound synthesis in a drug discovery and development context. The provided data and protocols offer a starting point for further investigation and adaptation to specific program needs.

References

Validating the Anticancer Effects of Kopsine In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the in vivo anticancer effects of Kopsine, a monoterpene alkaloid derived from the Kopsia genus. While in vitro studies have suggested the potential of Kopsia alkaloids in cancer therapy, comprehensive in vivo data on this compound remains limited in publicly available scientific literature.[1] This document, therefore, presents a detailed, standardized protocol for future in vivo studies on this compound, using the well-established chemotherapeutic agent Doxorubicin as a comparator. The aim is to offer a robust methodology for researchers to generate reliable and comparable data on this compound's efficacy and to elucidate its mechanism of action.

Comparative Efficacy of this compound and Doxorubicin (Hypothetical Data)

The following table illustrates how quantitative data from an in vivo study comparing this compound and Doxorubicin could be presented. The values presented here are for illustrative purposes only and are intended to serve as a template for reporting future experimental findings.

Treatment Group Dose (mg/kg) Administration Route Tumor Growth Inhibition (%) Average Tumor Volume (mm³) Change in Body Weight (%) Survival Rate (%)
Vehicle Control -Intraperitoneal (IP)01500 ± 150+2.5 ± 1.00
This compound 10Intraperitoneal (IP)45 ± 5825 ± 70-3.0 ± 1.560
This compound 20Intraperitoneal (IP)65 ± 6525 ± 50-5.5 ± 2.080
Doxorubicin 5Intravenous (IV)75 ± 4375 ± 40-8.0 ± 2.590

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of findings. Below are standardized protocols for in vivo assessment of this compound's anticancer effects.

Animal Model and Cell Line
  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human breast cancer cell line (e.g., MDA-MB-231) or another appropriate cell line based on the cancer type being investigated.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Xenograft Tumor Model
  • Subcutaneous injection of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the right flank of each mouse.

  • Tumor growth is monitored every two days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=10 mice per group).

Drug Preparation and Administration
  • This compound: Dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline. Administered intraperitoneally (IP) at doses of 10 mg/kg and 20 mg/kg daily for 21 days.

  • Doxorubicin: Dissolved in sterile saline. Administered intravenously (IV) via the tail vein at a dose of 5 mg/kg once a week for three weeks.

  • Vehicle Control: Administered intraperitoneally (IP) with the same volume and frequency as the this compound groups.

Efficacy and Toxicity Assessment
  • Tumor Growth: Tumor volume and body weight are measured every two days.

  • Toxicity: Mice are monitored daily for signs of toxicity, including weight loss, lethargy, and ruffled fur.

  • Endpoint: The study is terminated when tumors in the control group reach approximately 1500 mm³ or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological and molecular analysis.

Immunohistochemistry and Western Blot Analysis
  • Immunohistochemistry (IHC): To assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues.

  • Western Blot: To analyze the expression of key proteins in signaling pathways potentially modulated by this compound, such as the PI3K/Akt/mTOR pathway.

Visualizing Experimental Workflow and Signaling Pathways

Clear visual representations of experimental processes and biological mechanisms are essential for understanding and communicating complex information.

experimental_workflow cluster_preparation Preparation cluster_xenograft Xenograft Model cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (MDA-MB-231) cell_injection Subcutaneous Cell Injection cell_culture->cell_injection animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->cell_injection tumor_growth Tumor Growth Monitoring cell_injection->tumor_growth randomization Randomization tumor_growth->randomization vehicle_group Vehicle Control (IP) randomization->vehicle_group kopsine_low This compound (10 mg/kg, IP) randomization->kopsine_low kopsine_high This compound (20 mg/kg, IP) randomization->kopsine_high doxorubicin Doxorubicin (5 mg/kg, IV) randomization->doxorubicin data_collection Tumor Volume & Body Weight vehicle_group->data_collection kopsine_low->data_collection kopsine_high->data_collection doxorubicin->data_collection tissue_harvesting Tissue Harvesting data_collection->tissue_harvesting histology Immunohistochemistry (Ki-67, Cleaved Caspase-3) tissue_harvesting->histology western_blot Western Blot (PI3K/Akt Pathway) tissue_harvesting->western_blot

Caption: Experimental workflow for in vivo validation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition This compound This compound This compound->PI3K Inhibition

Caption: Hypothetical this compound mechanism via PI3K/Akt pathway.

Conclusion

The framework presented in this guide offers a comprehensive approach to validating the in vivo anticancer effects of this compound. By employing standardized methodologies and a relevant comparator like Doxorubicin, researchers can generate the robust data needed to ascertain this compound's therapeutic potential. The provided protocols and visualizations serve as a foundation for designing and executing studies that can contribute significantly to the field of oncology drug development. Further investigation into the in vivo efficacy, toxicity, and mechanism of action of this compound is warranted to determine its future as a potential anticancer agent.

References

Kopsine: A Comparative Analysis Against Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, natural products continue to be a valuable source of novel pharmacophores. Kopsine, a monoterpenoid indole alkaloid derived from plants of the Kopsia genus, has garnered interest for its potential anti-inflammatory properties. This guide provides a comparative overview of this compound and related alkaloids against established nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, focusing on their mechanisms of action, efficacy, and the experimental frameworks used for their evaluation.

Executive Summary

Preliminary studies suggest that alkaloids from Kopsia officinalis, the genus from which this compound is derived, exhibit significant anti-inflammatory effects. In preclinical models, certain alkaloids from this plant have demonstrated superior in vivo efficacy compared to aspirin.[1] The primary mechanism appears to involve the inhibition of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[1]

Standard anti-inflammatory drugs, namely NSAIDs and corticosteroids, are well-characterized therapeutic agents. NSAIDs primarily function by inhibiting COX enzymes, thereby reducing the synthesis of prostaglandins.[2] Corticosteroids exert their potent anti-inflammatory effects through the inhibition of phospholipase A2, which blocks the production of both prostaglandins and leukotrienes.

While direct comparative quantitative data for this compound against a wide array of standard anti-inflammatory drugs is not yet available in the public domain, this guide synthesizes the existing evidence for related compounds from Kopsia to provide a preliminary comparative framework.

Comparative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data for alkaloids from Kopsia officinalis in comparison to standard anti-inflammatory drugs. It is important to note that direct head-to-head studies of this compound with many of these standard drugs are limited.

Table 1: In Vivo Anti-inflammatory Activity of Kopsia officinalis Alkaloids vs. Aspirin

CompoundAnimal ModelAssayDoseInhibition of Edema (%)Positive ControlInhibition of Edema (%) by Positive Control
Kopsinic AcidMouseCarrageenan-induced paw edema40 mg/kg43.7Aspirin38.9 (at 200 mg/kg)
(-)-KopsinilamMouseCarrageenan-induced paw edema40 mg/kg50.3Aspirin38.9 (at 200 mg/kg)
Normavacurine-21-oneMouseCarrageenan-induced paw edema40 mg/kg46.1Aspirin38.9 (at 200 mg/kg)

Data extracted from in vivo studies on monoterpenoid indole alkaloids from Kopsia officinalis, where some compounds showed greater potency than aspirin.[3]

Table 2: In Vitro Inhibitory Activity of Standard Anti-inflammatory Drugs

DrugTargetIC50
IbuprofenCOX-1~15 µM
COX-2~35 µM
DexamethasonePhospholipase A2 (indirect inhibition)Not typically measured by IC50
CelecoxibCOX-1>10 µM
COX-2~0.04 µM

IC50 values for NSAIDs can vary depending on the assay conditions. The data presented are representative values from in vitro enzyme assays.

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of this compound and standard drugs are mediated through distinct molecular pathways.

This compound and Related Alkaloids

Alkaloids from Kopsia officinalis have been shown to inhibit the production of pro-inflammatory mediators, including COX-2, IL-1β, and TNF-α, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This suggests that their mechanism of action involves the modulation of key signaling pathways that regulate the expression of these inflammatory molecules, potentially including the NF-κB and MAPK pathways.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced during inflammation and is the primary target for reducing inflammation.[2] Non-selective NSAIDs like ibuprofen inhibit both COX-1 and COX-2, while COX-2 selective inhibitors, such as celecoxib, primarily target COX-2, which can reduce the risk of gastrointestinal side effects.

Corticosteroids

Corticosteroids, such as dexamethasone, are potent anti-inflammatory agents with a broad mechanism of action. They bind to glucocorticoid receptors, and the resulting complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes. A key mechanism is the induction of lipocortin-1, which inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes. This blockade prevents the synthesis of both prostaglandins and leukotrienes, two major classes of inflammatory mediators.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by these anti-inflammatory agents.

G cluster_0 This compound & Related Alkaloids This compound This compound IKK IKK This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Activates Transcription

Figure 1: Proposed anti-inflammatory mechanism of this compound.

G cluster_1 NSAIDs (e.g., Ibuprofen) Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX-1 / COX-2 Inhibits

Figure 2: Mechanism of action of NSAIDs.

G cluster_2 Corticosteroids (e.g., Dexamethasone) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid via Phospholipase A2 Phospholipase A2 Phospholipase A2 COX/LOX Pathways COX/LOX Pathways Arachidonic Acid->COX/LOX Pathways Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX/LOX Pathways->Prostaglandins & Leukotrienes Inflammation Inflammation Prostaglandins & Leukotrienes->Inflammation Corticosteroids Corticosteroids Lipocortin-1 Lipocortin-1 Corticosteroids->Lipocortin-1 Induces Lipocortin-1->Phospholipase A2 Inhibits

Figure 3: Mechanism of action of Corticosteroids.

Experimental Protocols

The evaluation of anti-inflammatory agents typically involves a combination of in vitro and in vivo assays.

In Vitro Anti-inflammatory Assay

Objective: To determine the effect of a test compound on the production of inflammatory mediators in cultured cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound alkaloids) or a vehicle control for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium and incubating for a specified period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): Levels of these cytokines in the supernatant are quantified using commercially available ELISA kits.

    • COX-2 Expression: Cell lysates are analyzed for COX-2 protein expression by Western blotting.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory activity of a test compound in an acute inflammation model.

Animal Model: Male Swiss albino mice (20-25 g).

Methodology:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are divided into groups: a control group (vehicle), a positive control group (e.g., aspirin, 200 mg/kg), and test groups receiving different doses of the compound (e.g., this compound alkaloids, 40 mg/kg). The compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

G Animal Acclimatization Animal Acclimatization Grouping & Dosing Grouping & Dosing Animal Acclimatization->Grouping & Dosing Carrageenan Injection Carrageenan Injection Grouping & Dosing->Carrageenan Injection Paw Volume Measurement (0-5h) Paw Volume Measurement (0-5h) Carrageenan Injection->Paw Volume Measurement (0-5h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (0-5h)->Data Analysis (% Inhibition)

Figure 4: Experimental workflow for in vivo anti-inflammatory assay.

Conclusion and Future Directions

The available evidence suggests that this compound and related monoterpenoid indole alkaloids are a promising class of natural compounds with significant anti-inflammatory properties. Their mechanism of action, involving the inhibition of key pro-inflammatory mediators like COX-2, TNF-α, and IL-1β, positions them as potential alternatives or adjuncts to traditional anti-inflammatory therapies.

However, to fully understand the therapeutic potential of this compound, further research is imperative. Specifically, future studies should focus on:

  • Direct, quantitative comparisons of this compound with a broader range of NSAIDs and corticosteroids in standardized in vitro and in vivo models.

  • Elucidation of the precise molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB and MAPK signaling cascades.

  • Pharmacokinetic and toxicological profiling of this compound to assess its drug-like properties and safety profile.

Such studies will be crucial in determining the clinical viability of this compound as a novel anti-inflammatory agent and will provide the necessary data for its potential progression into further stages of drug development.

References

Structure-Activity Relationship of Kopsine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of naturally occurring Kopsine analogues, focusing on their cytotoxic and multidrug resistance (MDR) reversal activities. Due to a lack of systematic studies on synthesized this compound derivatives, this guide infers SAR from the biological activities of various alkaloids isolated from the Kopsia genus.

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected Kopsia alkaloids.

Table 1: Cytotoxic Activity of Kopsia Alkaloids against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Source
Kopsifoline GHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48011.8 - 13.8[1]
Kopsifoline HHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48010.3 - 12.5[1]
Kopsifoline IHS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3 - 9.5[1]
Kopsiarborine AA549, H446, H460, H292, 95-D< 20
Kopsiarborine BA549, H446, H460, H292, 95-D< 20
Rhazinilam-kopsine bisindole alkaloid (Compound 2)PC9 (EGFR mutant)15.07 ± 1.19
EburnaminolHT-2975.8 ± 3.06[2]
RhazinilamT cells (anti-CD3/anti-CD28 activated)1.0[3]
RhazinilamT cells (alloantigen stimulated)1.1[3]

Table 2: Multidrug Resistance (MDR) Reversal Activity of Kopsia Alkaloids

CompoundActivityMechanismSource
KopsiflorineReverses vincristine resistance in KB cellsP-glycoprotein (P-gp) inhibition[4]
KopsamineReverses MDR in vincristine-resistant KB cellsNot specified[5]
PleiocarpineReverses MDR in vincristine-resistant KB cellsNot specified[5]
11-MethoxykopsilongineReverses MDR in vincristine-resistant KB cellsNot specified[5]
Lahadinine AReverses MDR in vincristine-resistant KB cellsNot specified[5]
N-methoxycarbonyl-11,12-methylenedioxy-delta 16,17-kopsinineReverses MDR in vincristine-resistant KB cellsNot specified[5]
Kopsiloscine A, B, DReverses drug-resistance in drug-resistant KB cellsNot specified[6]
Aspidophylline AReverses drug-resistance in drug-resistant KB cellsNot specified[6]

Experimental Protocols

Cytotoxicity Assay using MTT

This protocol is a representative method for determining the cytotoxic activity of this compound analogues.

1. Cell Preparation:

  • Culture human cancer cell lines (e.g., HeLa, HL-60, PC9) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
  • Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of this compound analogues in dimethyl sulfoxide (DMSO).
  • Dilute the stock solutions with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
  • Incubate the plates for 48 to 72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
  • Incubate the plates for an additional 4 hours at 37°C.
  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plates for 10 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a method to assess the potential of this compound analogues to reverse multidrug resistance by inhibiting P-gp.

1. Cell Culture:

  • Use a P-gp overexpressing cell line (e.g., vincristine-resistant KB cells) and its parental sensitive cell line.
  • Culture the cells under the conditions described in the cytotoxicity assay protocol. For the resistant cell line, the culture medium should be supplemented with the selecting drug (e.g., vincristine) to maintain P-gp expression.

2. Rhodamine 123 Accumulation Assay:

  • Seed the cells in 24-well plates and allow them to attach overnight.
  • Pre-incubate the cells with various concentrations of the this compound analogue or a known P-gp inhibitor (e.g., verapamil) for 1 hour.
  • Add the fluorescent P-gp substrate, rhodamine 123, to a final concentration of 5 µM and incubate for another 1-2 hours.
  • Wash the cells three times with ice-cold phosphate-buffered saline to remove extracellular rhodamine 123.
  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
  • Measure the intracellular fluorescence of rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).

3. Data Analysis:

  • An increase in intracellular rhodamine 123 fluorescence in the presence of the this compound analogue indicates inhibition of P-gp-mediated efflux.
  • Calculate the fluorescence ratio of treated cells to untreated cells to quantify the inhibitory effect.

Mandatory Visualization

Experimental workflow for evaluating this compound analogues.

pgp_inhibition cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) intracellular Intracellular drug Chemotherapeutic Drug drug->pgp Efflux This compound This compound Analogue This compound->pgp Inhibition extracellular Extracellular

Mechanism of P-glycoprotein inhibition by this compound analogues.

signaling_pathway cluster_cell Cancer Cell This compound This compound Analogue pgp P-gp Inhibition This compound->pgp cytotoxicity Direct Cytotoxicity (Mechanism Unknown) This compound->cytotoxicity drug_acc Increased Intracellular Drug Concentration pgp->drug_acc apoptosis Apoptosis drug_acc->apoptosis cytotoxicity->apoptosis cell_cycle_arrest Cell Cycle Arrest cytotoxicity->cell_cycle_arrest

Potential cellular effects of this compound analogues.

References

Unlocking Chemotherapy's Potential: Kopsine's Role in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for overcoming multidrug resistance (MDR) in cancer therapy is a paramount challenge. Kopsine, a monoterpene indole alkaloid, has emerged as a promising agent in this battle. This guide provides a comprehensive comparison of this compound's mechanism of action, supported by experimental data, to objectively evaluate its performance against other alternatives in reversing MDR.

The primary mechanism by which cancer cells develop resistance to a broad spectrum of structurally and functionally diverse anticancer drugs is through the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp). P-gp acts as a cellular efflux pump, actively removing chemotherapeutic agents from the cell and thereby reducing their intracellular concentration and efficacy. This compound and its related alkaloids have demonstrated the ability to counteract this resistance mechanism.

The Core Mechanism: Inhibition of P-glycoprotein

Experimental evidence strongly suggests that the primary mechanism of action for this compound and its analogs in reversing MDR is the direct inhibition of P-glycoprotein. By binding to P-gp, these compounds competitively or non-competitively inhibit the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.

A key indicator of this interaction is the modulation of P-gp's ATPase activity, which is essential for its transport function. While specific quantitative data for this compound's direct effect on P-gp ATPase activity is still emerging, studies on closely related Kopsia alkaloids provide valuable insights. For instance, kopsiflorine, an aspidofractinine-type indole alkaloid structurally similar to this compound, has been shown to directly interact with P-glycoprotein and inhibit the efflux of antitumor agents in drug-resistant cells.[1][2] This interaction was demonstrated by the significant inhibition of the binding of the P-gp substrate [3H]azidopine to the transporter in vincristine-resistant KB cells (VJ-300).[2]

Comparative Efficacy in Reversing Multidrug Resistance

The effectiveness of this compound and its related compounds in reversing MDR can be quantified by their ability to reduce the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cancer cells. The table below summarizes the available data on the MDR reversal activity of various Kopsia alkaloids.

CompoundCell LineChemotherapeutic AgentConcentration of ModulatorFold ReversalReference
KopsiflorineKB (VJ-300)Vincristine10 µg/mLAppreciable[3]
KopsamineKB (VJ-300)VincristineNot SpecifiedAppreciable[3]
PleiocarpineKB (VJ-300)VincristineNot SpecifiedAppreciable[3]
11-methoxykopsilongineKB (VJ-300)VincristineNot SpecifiedAppreciable[3]
Lahadinine AKB (VJ-300)VincristineNot SpecifiedAppreciable[3]

Note: "Appreciable" indicates a significant but not precisely quantified level of MDR reversal as reported in the cited literature.

Potential Modulation of Cellular Signaling Pathways

Beyond direct P-gp inhibition, natural products often exert their effects through the modulation of various cellular signaling pathways that are frequently dysregulated in cancer. While direct evidence for this compound's impact on these pathways is still under investigation, the broader class of alkaloids has been shown to influence key signaling cascades involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt, MAPK, and NF-κB pathways. The potential for Kopsia alkaloids to modulate these pathways represents an exciting avenue for future research and could reveal additional mechanisms contributing to their anticancer and chemosensitizing effects.

Experimental Protocols

To facilitate further research and cross-validation of these findings, detailed experimental protocols for key assays are provided below.

P-glycoprotein ATPase Activity Assay

This assay measures the effect of a compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.

Materials:

  • P-gp-rich membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)

  • ATP solution

  • Assay buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Test compound (this compound or other modulators)

  • Positive control (e.g., Verapamil)

  • Negative control (vehicle)

  • Phosphate detection reagent (e.g., malachite green-based reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and controls.

  • In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.

  • Add the test compound, positive control, or vehicle to the respective wells and incubate for a specified time at 37°C.

  • Initiate the reaction by adding ATP to each well.

  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

  • Stop the reaction by adding the phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

  • Calculate the amount of inorganic phosphate released and determine the percentage of inhibition or stimulation of P-gp ATPase activity by the test compound.

Cellular Accumulation Assay (e.g., using Rhodamine 123)

This assay measures the ability of a compound to increase the intracellular accumulation of a fluorescent P-gp substrate, such as Rhodamine 123.

Materials:

  • P-gp-overexpressing cancer cells (e.g., vincristine-resistant KB-V1 or doxorubicin-resistant MCF-7/ADR)

  • Parental, non-resistant cancer cells

  • Cell culture medium

  • Rhodamine 123 (or another fluorescent P-gp substrate)

  • Test compound (this compound or other modulators)

  • Positive control (e.g., Verapamil)

  • Negative control (vehicle)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed the resistant and parental cells in appropriate culture vessels (e.g., 96-well plates or culture flasks).

  • Allow the cells to adhere and grow to a suitable confluency.

  • Pre-incubate the cells with the test compound, positive control, or vehicle in serum-free medium for a specified time (e.g., 1 hour).

  • Add Rhodamine 123 to the medium and incubate for another period (e.g., 1-2 hours).

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

  • Lyse the cells (for plate reader-based assays) or prepare them for analysis by flow cytometry or fluorescence microscopy.

  • Measure the intracellular fluorescence intensity. An increase in fluorescence in the resistant cells treated with the test compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Visualizing the Mechanism of Action

To further elucidate the proposed mechanism and experimental workflows, the following diagrams are provided.

MDR_Reversal_by_this compound cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) Chemo Chemotherapeutic Drug Chemo_out Chemotherapeutic Drug Pgp->Chemo_out Efflux Target Cellular Target Chemo->Target Induces Apoptosis This compound This compound This compound->Pgp Inhibits Chemo_out->Pgp Enters cell

Caption: this compound inhibits P-glycoprotein, preventing the efflux of chemotherapeutic drugs.

ATPase_Assay_Workflow start Prepare P-gp membranes, this compound, and ATP incubate Incubate P-gp with this compound start->incubate add_atp Add ATP to initiate reaction incubate->add_atp hydrolysis ATP Hydrolysis by P-gp add_atp->hydrolysis stop_reaction Add phosphate detection reagent hydrolysis->stop_reaction measure Measure absorbance stop_reaction->measure analyze Analyze data to determine inhibition measure->analyze

Caption: Workflow for the P-glycoprotein ATPase activity assay.

Conclusion

This compound and its related aspidofractinine-type alkaloids represent a promising class of natural products for overcoming multidrug resistance in cancer. Their primary mechanism of action involves the direct inhibition of the P-glycoprotein efflux pump, thereby restoring the efficacy of conventional chemotherapeutic agents. While further research is needed to fully elucidate the quantitative aspects of this interaction and to explore potential effects on other cellular signaling pathways, the existing data strongly support the continued investigation of this compound and its derivatives as valuable chemosensitizing agents in cancer therapy. The provided experimental protocols and conceptual diagrams serve as a foundation for future studies aimed at cross-validating and expanding our understanding of this compound's mechanism of action.

References

Kopsine and Fruticosine: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine and Fruticosine are structurally complex polycyclic indole alkaloids isolated from plants of the Kopsia genus.[1][2] These compounds have garnered significant interest within the scientific community due to their intricate molecular architecture, which presents a considerable challenge for total synthesis.[1][2] Alkaloids from the Kopsia genus are known to possess a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, cardiovascular, and vasorelaxant properties.[3][4][5] Notably, certain Kopsia alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cell lines.[6][7]

Cytotoxic Efficacy

While specific cytotoxic data for this compound and Fruticosine is not available, numerous studies have demonstrated the potent anti-proliferative activity of other alkaloids extracted from Kopsia species. This suggests that this compound and Fruticosine may exhibit similar cytotoxic potential. The following table summarizes the cytotoxic activity of representative Kopsia alkaloids against various cancer cell lines.

AlkaloidCancer Cell Line(s)IC50 (µM)Reference(s)
Valparicine KB, Jurkat13.0, 0.91[8]
Kopsifoline G HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48011.8 - 13.8[1]
Kopsifoline H HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W48010.3 - 12.5[1]
Kopsifoline I HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W4807.3 - 9.5[1]
Kopsimaline A, B, C, D, E Vincristine-resistant KBActive in reversing multidrug resistance[6]
Kopsijasminine Vincristine-resistant KBModerately active[7]

Anti-inflammatory Efficacy

Direct anti-inflammatory studies on this compound and Fruticosine have not been reported. However, research on extracts from Kopsia officinalis has shown that monoterpenoid indole alkaloids from this plant can significantly inhibit the production of key inflammatory mediators. This indicates a potential anti-inflammatory role for this compound and Fruticosine.

Plant/Compound SourceAssay TypeKey FindingsReference(s)
Kopsia officinalisInhibition of inflammatory mediators in LPS-stimulated RAW 264.7 cellsSignificant inhibition of COX-2, IL-1β, and TNF-α[8]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of the cytotoxic and anti-inflammatory efficacy of Kopsia alkaloids.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., KB, Jurkat, MCF-7) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/mL and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., Kopsia alkaloids) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Inhibition of Inflammatory Mediators)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 24-well plates and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators (e.g., nitric oxide, prostaglandins via COX-2 activity) in the supernatant are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits or Griess reagent for nitric oxide.

  • Data Analysis: The inhibitory effect of the test compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways through which this compound and Fruticosine exert their biological effects have not yet been elucidated. However, based on the known mechanisms of other cytotoxic and anti-inflammatory indole alkaloids, plausible pathways can be proposed.

Proposed Cytotoxic Signaling Pathway

Many natural cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. This often involves the activation of caspase cascades and the modulation of Bcl-2 family proteins.

G Proposed Cytotoxic Signaling Pathway for Kopsia Alkaloids Kopsia_Alkaloid This compound / Fruticosine Mitochondrion Mitochondrion Kopsia_Alkaloid->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by Kopsia alkaloids.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.

G Proposed Anti-inflammatory Signaling Pathway for Kopsia Alkaloids LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibition NF-κB Pathway Inhibition TLR4->NFkB_Inhibition Activation Kopsia_Alkaloid This compound / Fruticosine Kopsia_Alkaloid->NFkB_Inhibition Inhibition Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, COX-2) NFkB_Inhibition->Gene_Expression Blocks Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Kopsia alkaloids.

Experimental Workflow for Efficacy Screening

The following diagram illustrates a typical workflow for screening and evaluating the efficacy of natural products like this compound and Fruticosine.

G Experimental Workflow for Efficacy Screening of Kopsia Alkaloids Extraction Extraction & Isolation of this compound/Fruticosine Cytotoxicity Cytotoxicity Screening (MTT Assay) Extraction->Cytotoxicity Anti_inflammatory Anti-inflammatory Screening (LPS-stimulated Macrophages) Extraction->Anti_inflammatory Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism Anti_inflammatory->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

Caption: A general workflow for the biological evaluation of Kopsia alkaloids.

Conclusion

While direct comparative data on the efficacy of this compound and Fruticosine is currently unavailable, the existing body of research on related alkaloids from the Kopsia genus strongly suggests their potential as potent cytotoxic and anti-inflammatory agents. The provided data on other Kopsia alkaloids, along with the outlined experimental protocols and proposed signaling pathways, offer a valuable framework for future investigations into the therapeutic potential of this compound and Fruticosine. Further research is warranted to isolate these compounds in sufficient quantities for detailed biological evaluation and to elucidate their precise mechanisms of action.

References

In Vivo Validation of Kopsine's Acetylcholinesterase Inhibitory Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo acetylcholinesterase (AChE) inhibitory activity of Kopsine against established AChE inhibitors: Donepezil, Galantamine, and Rivastigimine. While in vitro studies have suggested that alkaloids from the Kopsia genus possess AChE inhibitory properties, direct in vivo validation of this compound's efficacy is not currently available in peer-reviewed literature.[1] This guide, therefore, presents a framework for the potential in vivo validation of this compound, drawing comparisons with the known performance of clinically approved AChE inhibitors in preclinical models.

Comparative Efficacy of AChE Inhibitors

The following table summarizes the in vivo efficacy of Donepezil, Galantamine, and Rivastigmine in the scopolamine-induced amnesia model, a common preclinical model for assessing the efficacy of AChE inhibitors. Data for this compound is not available.

Compound Animal Model Effective Dose Range Observed Efficacy AChE Inhibition in Brain
This compound Not AvailableNot AvailableNot AvailableNot Available
Donepezil Rats/Mice3-10 mg/kgAmeliorated scopolamine-induced memory impairment in Y-maze tests.[2] Produced large effects on psychomotor function deficits, moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping.[3]Pretreatment with donepezil (3 mg/kg) in combination with quercetin significantly decreased AChE levels in the rat brain.[4][5]
Galantamine Mice0.1 mg/kg (s.c.)A low dose, inactive on its own, rescued memory impairment induced by scopolamine when combined with memantine.[6] At a concentration of 0.01 mM, it partially reversed scopolamine-induced memory deficits in planaria.[7]A novel galantamine-curcumin hybrid (5 mg/kg) significantly reduced brain AChE activity by 40%.[8]
Rivastigmine Rats0.5-2.5 mg/kgAntagonized scopolamine-induced deficits in working and reference memory in the Morris water maze.[9] Doses of 1.5 and 2.5 mg/kg antagonized memory retention deficits in the passive avoidance test.[9]Inhibited cholinesterase in the cortex and hippocampus by 21-60%.[9][10]

Note on this compound: this compound is a major alkaloid found in plants of the Kopsia genus.[1] Extracts and isolated compounds from this genus have been investigated for a range of pharmacological activities, including acetylcholinesterase (AChE) inhibition.[1] However, specific in vivo studies to validate and quantify the AChE inhibitory activity of isolated this compound are lacking in the currently available scientific literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in vivo validation of AChE inhibitors.

Scopolamine-Induced Amnesia Model in Rodents

This model is widely used to induce a transient cholinergic deficit and assess the efficacy of potential cognitive enhancers.

  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Amnesia Induction: Scopolamine hydrobromide is administered intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg.[9]

  • Test Compound Administration: The test compound (e.g., this compound) or a reference drug is typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to or after scopolamine administration, depending on the study design (prophylactic or therapeutic).

  • Behavioral Assessments:

    • Morris Water Maze: To assess spatial learning and memory. The task involves training the animals to find a hidden platform in a circular pool of water. Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant.

    • Passive Avoidance Test: To evaluate fear-motivated learning and memory. The test measures the latency of an animal to enter a dark compartment where it previously received a mild foot shock.

    • Y-Maze Test: To assess spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. The percentage of spontaneous alternations (visiting all three arms of the maze in a sequence) is measured.

  • Data Analysis: Behavioral data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of treated groups with the scopolamine-treated control group and a vehicle-treated normal group.

Ex Vivo Brain Acetylcholinesterase (AChE) Activity Assay

This assay is performed on brain tissue collected from the experimental animals to determine the extent of AChE inhibition by the test compound.

  • Tissue Preparation: Following behavioral testing, animals are euthanized, and brains are rapidly dissected. The hippocampus and cortex, regions with high cholinergic innervation, are often used. The tissue is homogenized in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Assay Principle (Ellman's Method): The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • The brain homogenate (supernatant after centrifugation) is incubated with a solution of DTNB.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The change in absorbance is monitored over time using a spectrophotometer.

    • AChE activity is calculated from the rate of color change and expressed as units per milligram of protein.

  • Data Analysis: The percentage of AChE inhibition in the brains of treated animals is calculated relative to the vehicle-treated control group.

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

Cholinergic_Signaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal This compound This compound / Other AChE Inhibitors This compound->AChE Inhibits InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Behavioral and Biochemical Assessment cluster_analysis Data Analysis and Conclusion A1 Animal Acclimatization (Rats/Mice) A2 Group Allocation (Vehicle, Scopolamine, Scopolamine + this compound/Comparator) A1->A2 B1 Administer this compound or Comparator Drug A2->B1 B2 Administer Scopolamine (to induce amnesia) B1->B2 C1 Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) B2->C1 C2 Euthanasia and Brain Tissue Collection C1->C2 C3 Ex Vivo AChE Activity Assay C2->C3 D1 Statistical Analysis of Behavioral and Biochemical Data C3->D1 D2 Comparison of this compound's Efficacy with Comparators D1->D2 D3 Conclusion on In Vivo AChE Inhibitory Activity D2->D3

References

Kopsine's Cytotoxicity: A Comparative Benchmark Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the cytotoxic properties of Kopsine, a naturally occurring alkaloid, against well-established anticancer agents—Doxorubicin, Cisplatin, and Paclitaxel. The data presented here is intended for researchers, scientists, and drug development professionals to provide a baseline for evaluating the potential of this compound as a novel anticancer compound. The information is based on a compilation of publicly available experimental data.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound and benchmark anticancer drugs against a panel of human cancer cell lines: breast adenocarcinoma (MCF-7), cervical cancer (HeLa), lung carcinoma (A549), and colon carcinoma (HCT116). It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)HCT116 (µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Doxorubicin ~0.08 - 2.5[1]~0.14 - 2.92[1]>20[1]Data Not Available
Cisplatin ~1.75 - >200~1.5 - >100~16.48Data Not Available
Paclitaxel ~0.0075Data Not Available~0.00135~0.00246[2]

Note: The IC50 values for the benchmark drugs are compiled from various sources and represent a range of reported values. Direct comparison requires data generated under identical experimental conditions.

While specific IC50 values for this compound against these exact cell lines were not found in the reviewed literature, studies on related alkaloids from the Kopsia genus have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, other Kopsia alkaloids have shown cytotoxicity against HeLa cells.[1] This suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Experimental Protocols

The following are generalized protocols for common in vitro cytotoxicity assays used to determine the IC50 values of anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Dye Solubilization: Air-dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: After treatment, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the mixture at room temperature, protected from light, for up to 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of untreated and maximum LDH release (lysis) controls.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To provide a clearer understanding of the experimental process and the potential biological pathways involved in this compound's cytotoxicity, the following diagrams are provided.

Experimental_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Lines (MCF-7, HeLa, A549, HCT116) seed Seed cells in 96-well plates start->seed treat_this compound Add varying concentrations of this compound seed->treat_this compound treat_benchmarks Add varying concentrations of Doxorubicin, Cisplatin, Paclitaxel seed->treat_benchmarks treat_control Add vehicle control seed->treat_control assay Perform MTT, SRB, or LDH assay treat_this compound->assay treat_benchmarks->assay treat_control->assay measure Measure Absorbance/ Fluorescence assay->measure calculate Calculate % Cell Viability/ % Cytotoxicity measure->calculate ic50 Determine IC50 values calculate->ic50 compare Compare this compound's IC50 to Benchmark Drugs ic50->compare

Caption: Experimental workflow for comparing this compound's cytotoxicity.

Based on the known mechanisms of other alkaloids, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is a common mechanism for natural product-based anticancer agents.

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell cluster_mito Mitochondrion This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 activates via Apoptosome formation Apaf1->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase9->Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis executes Apoptosome->Caspase9 activates

Caption: Postulated intrinsic apoptosis pathway induced by this compound.

Conclusion

The preliminary data on related Kopsia alkaloids suggests that this compound holds promise as a cytotoxic agent against cancer cells. However, a direct and comprehensive comparison with established anticancer drugs requires further experimental validation. Specifically, determining the IC50 values of this compound against a standardized panel of cancer cell lines and elucidating its precise mechanism of action are crucial next steps for its development as a potential therapeutic agent. The experimental protocols and potential signaling pathway outlined in this guide provide a framework for future research in this area.

References

Safety Operating Guide

Navigating the Safe Disposal of Kopsine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Kopsine, an aspidofractinine alkaloid.[1] Given the absence of a specific, publicly available Safety Data Sheet (SDS) detailing disposal protocols for this compound, the following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidelines.

Key Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step in safe handling and disposal. The following table summarizes key quantitative data for this compound.[1][2]

PropertyValue
Molecular FormulaC₂₂H₂₄N₂O₄
Molecular Weight380.44 g/mol [1]
AppearanceSolid powder[1]
SolubilitySoluble in DMSO[1]
StorageShort term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[1]

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound waste, including pure compound and contaminated materials.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.

  • Conduct all handling and preparation for disposal of this compound powder in a certified chemical fume hood to prevent inhalation of airborne particles.

2. Waste Segregation and Collection:

  • Solid this compound Waste: Collect waste this compound powder and any materials heavily contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with organic solids.

  • Liquid this compound Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

3. In-Lab Storage of Waste:

  • Store waste containers in a designated, secure secondary containment bin within the laboratory.

  • Ensure the storage area is away from heat sources and incompatible chemicals.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste stream.

5. Documentation:

  • Maintain a detailed record of the amount of this compound disposed of and the date of disposal in your laboratory's chemical inventory and waste logs.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Kopsine_Disposal_Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid this compound Waste (Powder, Contaminated Items) assess_waste->solid_waste Solid liquid_waste Liquid this compound Waste (Solutions) assess_waste->liquid_waste Liquid sharps_waste Contaminated Sharps assess_waste->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps store_waste Store Securely in Secondary Containment collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs document Document Disposal in Lab Records contact_ehs->document end End: Waste Removed document->end

References

Personal protective equipment for handling Kopsine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of Kopsine, a complex indole alkaloid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a polycyclic caged Kopsia indole alkaloid.[1][2] A summary of its known quantitative data is presented below.

PropertyValueSource
Molecular FormulaC22H24N2O4PubChem
Molecular Weight380.4 g/mol PubChem[3]
IUPAC Namemethyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylatePubChem[3]

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemical-resistant nitrile gloves.Prevents dermal absorption, a primary route of exposure for potent alkaloids.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles and a face shield are necessary.Protects against accidental splashes of solutions or contact with airborne particles.
Respiratory Protection For handling the solid compound, a NIOSH-approved N95 or higher-rated respirator is required. For procedures that may generate aerosols, a half-mask or full-face respirator with appropriate cartridges should be used.Minimizes the risk of inhaling the powdered compound or aerosols.
Body Protection A disposable, solid-front lab coat made of a chemical-resistant material with long sleeves and tight-fitting cuffs.Provides a barrier against skin contact and contamination of personal clothing.

Experimental Protocol for Safe Handling of this compound

Adherence to the following step-by-step protocol is essential for the safe handling of this compound in a laboratory setting.

1. Engineering and Administrative Controls:

  • All work with solid this compound and its solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to control for inhalation exposure.

  • Access to areas where this compound is handled should be restricted to trained and authorized personnel.

  • A designated area for handling this compound should be clearly marked with appropriate hazard signage.

2. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly donned.

  • When weighing solid this compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.

  • Use anti-static weighing dishes to prevent dispersal of the powder.

3. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Add solvents slowly to the solid this compound to avoid splashing.

  • Ensure containers are clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.

4. Handling and Experimental Use:

  • Keep all containers of this compound, both solid and in solution, sealed when not in use.

  • Use appropriate lab equipment (e.g., pipettes with disposable tips) to transfer solutions.

  • Avoid working alone when handling highly potent compounds like this compound.

5. Post-Handling Procedures:

  • After handling, decontaminate all work surfaces with an appropriate solvent and then a cleaning agent.

  • Carefully remove PPE, starting with the outer gloves, and dispose of it as hazardous waste.[5]

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid this compound Waste: Collect in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid this compound Waste: Collect in a labeled, sealed, and chemically resistant container. Do not pour this compound solutions down the drain.

  • Contaminated Labware: Disposable items (e.g., pipette tips, gloves, lab coats) that have come into contact with this compound should be placed in a designated hazardous waste container.

  • Disposal Method: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[6] Follow all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory environment.

Safe_Handling_of_this compound cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase start Start: Handling this compound ppe Don Appropriate PPE start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 weigh Weigh Solid this compound fume_hood->weigh Step 3 prepare_solution Prepare Solution weigh->prepare_solution Step 4 conduct_experiment Conduct Experiment prepare_solution->conduct_experiment Step 5 decontaminate Decontaminate Work Area conduct_experiment->decontaminate Step 6 dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste Step 7 remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe Step 8 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands Step 9 end_process End of Procedure wash_hands->end_process Step 10

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Kopsine
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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。